molecular formula C8H8BrNO B1462403 5-Bromo-3-ethenyl-2-methoxypyridine CAS No. 2229144-06-1

5-Bromo-3-ethenyl-2-methoxypyridine

Cat. No.: B1462403
CAS No.: 2229144-06-1
M. Wt: 214.06 g/mol
InChI Key: CUROOCRDUBLUMG-UHFFFAOYSA-N
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Description

5-Bromo-3-ethenyl-2-methoxypyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethenyl-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUROOCRDUBLUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Methodologies, and Strategic Utility in Drug Discovery

Executive Summary

5-Bromo-3-ethenyl-2-methoxypyridine (Systematic Name: 5-bromo-3-vinyl-2-methoxypyridine) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity triad :

  • C5-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Ethenyl (Vinyl): A reactive alkene for cyclization (ring-closing metathesis), oxidation (dihydroxylation), or Heck coupling.

  • C2-Methoxy: A masked carbonyl (pyridone) or a directing group for C3-lithiation.

This whitepaper details the validated synthesis of this compound, its physicochemical profile, and its application in synthesizing complex heteroaromatic scaffolds found in kinase inhibitors and GPCR modulators.

Chemical Structure & Physicochemical Profile

PropertyData
IUPAC Name This compound
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
CAS Number (Precursor) 103058-87-3 (Aldehyde analog)
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Stability Air-stable; Vinyl group prone to polymerization if stored without stabilizers (e.g., BHT) at ambient temp.
Electronic Structure Analysis

The pyridine ring is electron-deficient. The 2-methoxy group acts as a strong


-acceptor but a 

-donor, increasing electron density at C3 and C5.
  • C3 Position: Sterically crowded by the adjacent methoxy group. The vinyl group here adopts a conformation twisted slightly out of plane to minimize steric clash with the methoxy oxygen.

  • C5 Position: The bromine atom resides in the most accessible position for oxidative addition by palladium catalysts, making C5 the primary site for initial cross-coupling.

Synthesis Protocols

The most robust route to this compound avoids direct halogenation/vinylation of the pyridine core, which often yields inseparable regioisomers. Instead, we utilize a Regioselective Lithiation-Formylation followed by a Wittig Olefination .

Methodology A: The "Aldehyde" Route (Recommended)

This protocol ensures 100% regiocontrol and scalability.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Precursor: 3,5-Dibromo-2-methoxypyridine. Mechanism: Directed Ortho-Metalation (DoM). The 2-OMe group coordinates Lithium, directing exchange specifically to the C3 position.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagents: Dissolve 3,5-Dibromo-2-methoxypyridine (10.0 g, 37.5 mmol) in anhydrous THF (150 mL). Cool to -78 °C .[1]

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 24.6 mL, 39.4 mmol) dropwise over 20 mins. Maintain temp < -70 °C.

    • Critical: Stir for exactly 30 mins. Longer times may lead to "halogen dance" side reactions.

  • Formylation: Add dry DMF (4.3 mL, 56 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench: Add sat. NH₄Cl (50 mL). Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hex/EtOAc 9:1). Yield: ~85% (White solid).

Step 2: Wittig Olefination to Target

Precursor: 5-Bromo-2-methoxypyridine-3-carbaldehyde.[2][3][4][5][6][7][8]

  • Phosphonium Salt Prep: Suspend Methyltriphenylphosphonium bromide (13.4 g, 37.5 mmol) in anhydrous THF (100 mL) at 0 °C.

  • Base Addition: Add KOtBu (4.6 g, 41.2 mmol) in portions. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0 °C.

  • Addition: Add solution of 5-Bromo-2-methoxypyridine-3-carbaldehyde (6.5 g, 30.0 mmol) in THF (30 mL) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Aldehyde spot disappears).

  • Workup: Quench with water. Extract with Et₂O (Ether is preferred to precipitate triphenylphosphine oxide).

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Note: The product is non-polar.

    • Yield: ~7.8 g (90%).

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the regioselective synthesis and the divergent reactivity of the target molecule.

G Start 3,5-Dibromo-2- methoxypyridine Inter Intermediate: 3-Lithio Species Start->Inter n-BuLi, -78°C (DoM at C3) Aldehyde 5-Bromo-2-methoxy- pyridine-3-carbaldehyde (CAS 103058-87-3) Inter->Aldehyde DMF Quench Target TARGET: 5-Bromo-3-ethenyl- 2-methoxypyridine Aldehyde->Target Ph3PMeBr, KOtBu (Wittig) Prod1 Biaryl Products (Suzuki Coupling) Target->Prod1 Pd(0), Ar-B(OH)2 (C5 Selective) Prod2 Fused Bicycles (Azaindoles/Naphthyridines) Target->Prod2 Heck/RCM Cyclization (C3 Vinyl)

Figure 1: Complete synthetic workflow from commodity dibromide to the target ethenyl-pyridine, showing downstream utility.

Strategic Applications in Drug Discovery

A. Orthogonal Functionalization

The molecule allows for "programmed" assembly of drug scaffolds.

  • Step 1 (C5): The C5-Bromine is highly reactive towards Pd-catalyzed cross-coupling. It can be arylated before touching the vinyl group.

  • Step 2 (C3): The vinyl group is stable to standard Suzuki conditions. Post-coupling, it can be oxidized to an aldehyde (Lemieux-Johnson) or cyclized.

B. Scaffold Construction: 1,6-Naphthyridines

Reacting the C3-vinyl group with an amine followed by ring closure (often involving the C2-methoxy converted to a carbonyl) yields 1,6-naphthyridine scaffolds, common in PI3K and mTOR inhibitors.

C. Self-Validating Quality Control
  • 1H NMR Diagnostic Signals:

    • Vinyl Protons: Look for the characteristic multiplet at δ 6.6–7.0 ppm (CH=) and two doublets at δ 5.3–5.9 ppm (=CH₂).

    • Methoxy: Singlet at δ 3.9–4.0 ppm.

    • Aromatic: Two singlets (or doublets with small J coupling) at C4 and C6.

  • TLC: The target is significantly less polar than the aldehyde precursor.

Safety & Handling

  • Halogenated Pyridines: Can be skin sensitizers. Use nitrile gloves and work in a fume hood.

  • n-Butyllithium: Pyrophoric. Requires strict anhydrous/anaerobic technique.

  • Triphenylphosphine Oxide: A byproduct of the Wittig reaction; often difficult to remove. Precipitation with diethyl ether or hexanes is the most effective primary purification step.

References

  • Comins, D. L., & O'Connor, S. (1985). Lithiation of 2-methoxypyridines: Directed ortho-metalation strategies. Journal of Organic Chemistry.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM selectivity in pyridines).
  • PubChem Compound Summary. 5-Bromo-2-methoxypyridine-3-carbaldehyde (CAS 103058-87-3).[2][4][5] National Center for Biotechnology Information. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective synthesis of substituted pyridines.[9][10][11] Organic Preparations and Procedures International.

Sources

Technical Monograph: 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-3-ethenyl-2-methoxypyridine , a specialized heterocyclic building block.

This guide is structured to serve researchers requiring precise physicochemical data, synthesis logic, and application contexts for drug development workflows.

Core Identity & Physicochemical Profiling

Molecular Identity

This compound represents a tri-functionalized pyridine scaffold, characterized by an electron-donating methoxy group at C2, a reactive vinyl (ethenyl) handle at C3, and a halogenated site at C5. Its strategic value lies in the orthogonal reactivity of its substituents, allowing for sequential, regioselective cross-coupling reactions.

Quantitative Data Profile
PropertyValueTechnical Note
IUPAC Name This compoundAlso known as 5-Bromo-3-vinyl-2-methoxypyridine
Molecular Formula C₈H₈BrNO
Average Molecular Weight 214.06 g/mol Standard weight for stoichiometric calculations
Monoisotopic Mass 212.9789 Da (⁷⁹Br)Primary peak for High-Res Mass Spectrometry (HRMS)
Isotopic Pattern 1:1 Doublet Distinctive M and M+2 peaks (²¹³Da / ²¹⁵Da) due to ⁷⁹Br/⁸¹Br abundance
ClogP (Predicted) ~2.8 - 3.1Lipophilic character suitable for CNS-active scaffolds
H-Bond Acceptors 2Pyridine Nitrogen, Methoxy Oxygen
Synthetic Architecture: The Orthogonal Halogen Strategy

The synthesis of this compound is rarely a one-step process from commodity chemicals. The most robust pathway utilizes an Orthogonal Halogen Strategy , exploiting the reactivity difference between Iodine (C-I) and Bromine (C-Br) bonds in palladium-catalyzed cross-couplings.

Mechanistic Rationale

To selectively install the vinyl group at C3 while preserving the bromine at C5 (essential for downstream derivatization), we utilize 5-Bromo-2-iodo-3-methoxypyridine as the starting material. The C-I bond is significantly weaker and more labile towards oxidative addition by Pd(0) than the C-Br bond, allowing for chemoselective Stille or Suzuki coupling at room temperature.

Experimental Protocol: Selective C3-Vinylation

Reagents: 5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1), Tributyl(vinyl)tin, Pd(PPh₃)₄, Toluene.

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-Bromo-2-iodo-3-methoxypyridine (1.0 eq) in anhydrous Toluene (0.1 M).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%).[1] The choice of tetrakis(triphenylphosphine)palladium(0) ensures a mild catalytic cycle that minimizes activation of the C5-Br bond.

  • Vinylation: Add Tributyl(vinyl)tin (1.05 eq) dropwise.

  • Execution: Heat to 80°C under Argon for 4-6 hours. Monitor via TLC (Hexane/EtOAc).[2] The Iodine atom will be displaced exclusively.

  • Purification: Quench with KF(aq) to precipitate tin byproducts. Filter through Celite. Purify via silica gel chromatography.

Visualizing the Pathway

The following diagram illustrates the chemoselective logic and downstream potential.

SynthesisPathway Start 5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1) Product TARGET MOLECULE This compound Start->Product Chemoselective Stille Coupling (C-I displacement only) Reagent Tributyl(vinyl)tin Pd(PPh3)4 Reagent->Product Downstream Drug Scaffold (via C5-Br Coupling) Product->Downstream Suzuki/Buchwald (C-Br displacement)

Caption: Chemoselective synthesis exploiting the reactivity gap between C-I and C-Br bonds.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures. The following data points serve as a "Go/No-Go" checklist.

Mass Spectrometry (MS)[2][1]
  • Expectation: A clear 1:1 doublet ratio for the molecular ion due to the Bromine isotope effect.

  • Signals:

    • m/z 213 (M+H, ⁷⁹Br)

    • m/z 215 (M+H, ⁸¹Br)

  • Note: Absence of the M+2 peak indicates loss of Bromine (failure).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The vinyl group provides a distinct "ABC system" of splitting patterns, while the pyridine ring protons show specific coupling.

Proton PositionChemical Shift (δ)MultiplicityInterpretation
-OCH₃ 3.95 - 4.05 ppmSinglet (3H)Characteristic methoxy peak.
Vinyl -CH= 6.60 - 6.80 ppmdd (1H)The alpha-proton of the vinyl group.
Vinyl =CH₂ 5.30 - 5.80 ppmTwo doublets (2H)Terminal alkene protons (cis/trans splitting).
Pyridine H4 ~7.80 ppmDoublet (d, J~2.5 Hz)Meta-coupling to H6.
Pyridine H6 ~8.15 ppmDoublet (d, J~2.5 Hz)Deshielded by Nitrogen and Bromine.
Applications in Drug Discovery

This molecule is not an end-product but a high-value Lynchpin Intermediate .

  • Kinase Inhibitors: The C3-vinyl group acts as a "warhead" precursor. It can be reduced to an ethyl group (for hydrophobic pocket filling) or reacted in a Heck reaction to extend the carbon chain.

  • Covalent Modifiers: The vinyl group can serve as a Michael acceptor in specific chemical biology probes, targeting cysteine residues in proteins.

  • Library Generation: The remaining C5-Bromine allows for a second round of diversification (e.g., adding an aryl group via Suzuki coupling) after the C3 modification is complete.

References
  • Chemical Identity & Precursors

    • 5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1).[3] Sigma-Aldrich Catalog.

  • Synthetic Methodology (Stille Coupling Selectivity): Chemoselective Cross-Coupling of Polyhalogenated Heterocycles. (General methodology reference for C-I vs C-Br selectivity).
  • Analogous Structures

    • 5-Bromo-2-methoxy-3-methylpyridine.[4] PubChem CID 22591176.[4]

Sources

A Technical Guide to the Synthesis of 5-Bromo-3-ethenyl-2-methoxypyridine: Strategies, Methodologies, and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-3-ethenyl-2-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a nucleophilic methoxy group, a versatile bromine handle for further derivatization, and a reactive vinyl group makes it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this target molecule. We will explore two principal retrosynthetic pathways: palladium-catalyzed cross-coupling reactions and the olefination of a carbonyl precursor. This document details the underlying chemical principles, provides field-proven experimental protocols, and offers a comparative analysis of the methodologies to guide researchers in selecting the optimal route for their specific application.

Introduction and Strategic Overview

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The strategic placement of functional groups allows for precise tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound presents three distinct points for chemical modification:

  • 2-Methoxy Group: An electron-donating group that activates the pyridine ring towards electrophilic substitution and can also be a site for demethylation to reveal a pyridone.

  • 3-Ethenyl (Vinyl) Group: A versatile functional group that can participate in a wide range of reactions, including polymerization, Michael additions, and various cycloadditions.

  • 5-Bromo Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents.

Given this functionality, the efficient construction of this molecule is of paramount importance. Our analysis identifies two primary, robust strategies for its synthesis, which hinge on the final bond formation to create the ethenyl group.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two convergent synthetic pathways. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reagents (e.g., organotin compounds).

Pathway A involves the formation of the C3-vinyl bond via a palladium-catalyzed cross-coupling reaction. This requires a precursor halogenated at the 3-position, such as 3,5-dibromo-2-methoxypyridine.

Pathway B forms the same C=C bond via an olefination reaction, most commonly the Wittig reaction. This approach necessitates a carbonyl group at the 3-position, leading to the key intermediate 5-bromo-2-methoxypyridine-3-carbaldehyde.

G Target This compound Int_A Key Intermediate: 3,5-Dihalo-2-methoxypyridine Target->Int_A C-C Disconnection (Cross-Coupling) Reagent_A Vinylating Reagent: (e.g., Vinylboronic Acid or Vinyltributyltin) Target->Reagent_A Int_B Key Intermediate: 5-Bromo-2-methoxy- pyridine-3-carbaldehyde Target->Int_B C=C Disconnection (Olefination) Reagent_B Olefination Reagent: (e.g., Methyltriphenyl- phosphonium ylide) Target->Reagent_B SM_A Starting Material: 3,5-Dihalopyridine Int_A->SM_A Nucleophilic Substitution (Methoxylation) SM_B Starting Material: 5-Bromo-2-methoxypyridine Int_B->SM_B C-H Functionalization (Formylation) G cluster_0 Suzuki-Miyaura Coupling Pathway A 3,5-Dibromopyridine B 3,5-Dibromo-2-methoxypyridine (or 3-Bromo-5-iodo...) A->B NaOMe, MeOH (SNAr Reaction) C Target Molecule: This compound B->C Vinylboronic Acid, Pd Catalyst, Base (Suzuki Coupling) G cluster_1 Wittig Olefination Pathway D 5-Bromo-2-methoxypyridine E 5-Bromo-2-methoxy- pyridine-3-carbaldehyde D->E 1. n-BuLi, THF, -78°C 2. DMF (Directed Ortho-Metalation) F Target Molecule: This compound E->F Ph₃PCH₃Br, Base (e.g., t-BuOK) (Wittig Reaction)

Advanced Medicinal Chemistry of Substituted Methoxypyridines: SAR, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxypyridine Advantage

In the landscape of modern drug design, the pyridine ring acts as a "privileged scaffold," found in over 14% of all U.S. FDA-approved drugs. However, the specific introduction of a methoxy group (-OCH₃) onto the pyridine core creates a distinct subclass of pharmacophores with unique electronic and physicochemical properties.

For the medicinal chemist, the methoxypyridine moiety is not merely a structural filler; it is a functional tool used to:

  • Modulate Basicity (pKa): The electron-donating nature of the methoxy group (via resonance) increases the electron density on the pyridine nitrogen, elevating pKa and enhancing solubility in acidic media—a critical feature for lysosomotropic agents and proton pump inhibitors (PPIs).

  • Optimize Lipophilicity: It serves as a lipophilic cap that can improve blood-brain barrier (BBB) penetration compared to hydroxy-pyridines, while avoiding the metabolic liability of naked alkyl groups.

  • Induce Conformational Locking: In 2-methoxypyridine derivatives, the oxygen lone pair can engage in intramolecular non-covalent interactions (e.g., S...O or H...O bonds) with adjacent substituents, rigidifying the bioactive conformation.

This technical guide dissects the biological activity, synthesis, and mechanistic underpinnings of substituted methoxypyridines, focusing on their roles in oncology, infectious disease, and gastroenterology.

Medicinal Chemistry Principles & SAR

The biological activity of methoxypyridines is governed by the positional isomerism of the methoxy group relative to the nitrogen atom.

Electronic and Steric Effects
  • 2-Methoxypyridine: The methoxy group at the ortho position exerts a strong inductive withdrawing effect (

    
    ) but a powerful resonance donating effect (
    
    
    
    ). This position is often metabolically labile (O-demethylation) but is crucial for hydrogen bond acceptance in kinase active sites.
  • 4-Methoxypyridine: The para substitution maximizes resonance donation to the ring nitrogen, significantly increasing basicity. This is the structural basis for the acid-activation mechanism of PPIs like Omeprazole.

Table 1: Comparative Physicochemical Profiles of Isomeric Methoxypyridines
Property2-Methoxypyridine3-Methoxypyridine4-MethoxypyridineRelevance to Drug Design
pKa (Conj. Acid) ~3.3~4.9~6.64-OMe is ideal for pH-dependent activation (e.g., PPIs).
Lipophilicity (logP) 1.041.151.10Moderate logP supports membrane permeability.
Metabolic Fate O-demethylation to 2-pyridoneRing hydroxylationO-demethylation2-pyridone formation can be a toxicophore or an active metabolite.
Electronic Effect Inductive withdrawal / Resonance donationInductive only (meta)Strong Resonance donationDetermines binding affinity to electron-deficient enzyme pockets.

Therapeutic Application I: Oncology (Kinase Inhibition)

Substituted methoxypyridines have emerged as potent inhibitors of the PI3K/mTOR signaling pathway.[1] The methoxy group often occupies a specific hydrophobic pocket within the ATP-binding site of the kinase, enhancing selectivity.

Mechanism: Dual PI3K/mTOR Inhibition

Derivatives such as sulfonamide methoxypyridines function by competing with ATP. The pyridine nitrogen forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K


), while the methoxy group orients the molecule to avoid steric clashes with the "gatekeeper" residues.
Experimental Protocol: Synthesis of Sulfonamide Methoxypyridine Derivatives

Context: Synthesis of a library based on a 2-methoxypyridine scaffold coupled with a sulfonyl chloride.

Reagents: 2-amino-5-methoxypyridine, Aryl sulfonyl chlorides, Pyridine (solvent), DMAP (catalyst).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 equiv) in anhydrous pyridine (5 mL/mmol) under an argon atmosphere.

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise add the appropriate aryl sulfonyl chloride (1.2 equiv) dissolved in minimal dichloromethane (DCM) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quenching: Quench the reaction with saturated NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
    
  • Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the target sulfonamide methoxypyridine .

Experimental Protocol: PI3K Kinase Activity Assay

Objective: Determine the IC₅₀ of the synthesized methoxypyridine derivatives.

Workflow:

  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).

  • Enzyme Mix: Dilute recombinant human PI3K

    
     enzyme to 2 nM in kinase buffer.
    
  • Substrate Mix: Prepare a solution containing 50 µM ATP and 50 µM PIP2 (Phosphatidylinositol 4,5-bisphosphate) lipid substrate.

  • Inhibition: Add 5 µL of the test compound (dissolved in DMSO, serially diluted) to 384-well plates. Add 10 µL of Enzyme Mix. Incubate for 15 minutes at RT.

  • Reaction Start: Add 10 µL of Substrate Mix to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 25 µL of ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Readout: Add 50 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Measure luminescence using a microplate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

Therapeutic Application II: Gastrointestinal (Proton Pump Inhibitors)

The most commercially successful application of methoxypyridines is in Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole. These are prodrugs that require acid activation.[2][3][4]

Mechanism of Action: The Acid Trap

The methoxypyridine ring is essential for the accumulation of the drug in the parietal cell canaliculi.

  • Accumulation: The neutral prodrug diffuses into the parietal cell.

  • Protonation: In the highly acidic environment (pH < 1), the pyridine nitrogen is protonated.

  • Activation: The protonated pyridine undergoes a nucleophilic attack by the benzimidazole nitrogen, forming a spiro-intermediate, which rearranges into the active sulfenamide .[4]

  • Covalent Binding: The sulfenamide forms a disulfide bond with Cys813 of the H+/K+-ATPase, irreversibly inhibiting the pump.

Visualization: PPI Activation Pathway

The following diagram illustrates the chemical rearrangement driven by the methoxypyridine moiety.

PPI_Mechanism Prodrug PPI Prodrug (Neutral) Protonated Protonated Pyridine (pKa ~ 4.0) Prodrug->Protonated Acidic Environment (pH < 1) Spiro Spiro-Intermediate (Dihydrobenzimidazole) Protonated->Spiro Intramolecular Nucleophilic Attack Sulfenamide Cyclic Sulfenamide (Active Electrophile) Spiro->Sulfenamide Rearrangement (-H2O) Inhibited Enzyme-Inhibitor Complex (Disulfide Bond) Sulfenamide->Inhibited Covalent binding to H+/K+ ATPase (Cys813)

Caption: Mechanism of acid-catalyzed activation of methoxypyridine-based PPIs, leading to irreversible enzyme inhibition.

Therapeutic Application III: Antitubercular Agents

Recent studies have highlighted 2-methoxypyridylamino-substituted riminophenazines as potent agents against multidrug-resistant Mycobacterium tuberculosis.[5]

SAR Insight: Lipophilicity and Toxicity

Classic riminophenazines (e.g., Clofazimine) suffer from high lipophilicity (logP > 7), leading to skin pigmentation and tissue accumulation.

  • Innovation: Replacing the isopropylimino group with a 2-methoxypyridylamino group lowers the logP to the 5–6 range.

  • Result: This maintains antitubercular activity (MIC < 0.25 µg/mL) while significantly reducing skin discoloration and improving pharmacokinetic clearance.[5]

Structure-Activity Relationship (SAR) Decision Tree

To guide future design, the following logic tree synthesizes the biological data regarding methoxypyridine substitutions.

SAR_Tree Start Methoxypyridine Scaffold Design Pos2 2-Methoxy Substitution Start->Pos2 Targeting Specific Binding Pockets Pos4 4-Methoxy Substitution Start->Pos4 Targeting pH-Dependent Activation ConfLock Conformational Locking? Pos2->ConfLock Basicity Increase Basicity? Pos4->Basicity Kinase Kinase Inhibitor (H-Bond Acceptor) ConfLock->Kinase Rigidify for ATP site TB Antitubercular (LogP Modulation) ConfLock->TB Optimize Bioavailability PPI Proton Pump Inhibitor (Acid Activation) Basicity->PPI Maximize pKa for Accumulation Solubility Solubility Enhancer (Lysosomotropic) Basicity->Solubility Ionizable Center

Caption: Strategic decision tree for selecting methoxypyridine isomers based on desired pharmacological outcome.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: MDPI (Molecules 2023) [Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Source: MDPI (Molecules 2014) [Link][5]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Source: Journal of Neurogastroenterology and Motility (2013) [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Source: MDPI (Molecules 2019) [Link]

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Discovery and history of brominated pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Brominated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemicals, found in a vast array of bioactive molecules.[1] Among the most pivotal intermediates for the synthesis of functionalized pyridines are their brominated derivatives. The bromine atom acts as a versatile synthetic handle, enabling a multitude of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions that are fundamental to contemporary drug discovery.[2][3] However, the journey to efficiently and selectively synthesize these vital building blocks was fraught with challenges. The inherent electron-deficient nature of the pyridine ring renders it resistant to classical electrophilic substitution, a hurdle that spurred decades of chemical innovation.[4][5] This guide provides a comprehensive overview of the history, discovery, and evolution of synthetic methodologies for preparing brominated pyridine derivatives, tracing the path from harsh, low-yield classical methods to the sophisticated, highly regioselective protocols employed today.

The Early Era: A Tale of Brute Force and Electronic Resistance

The story of brominated pyridines begins after the initial isolation and synthesis of pyridine itself in the 19th century.[6] Early chemists attempting to functionalize the pyridine ring quickly discovered its stark difference from benzene. The nitrogen heteroatom exerts a powerful electron-withdrawing effect, deactivating the entire aromatic system towards electrophilic attack.

The first successful, albeit challenging, methods for pyridine bromination relied on forcing conditions. The direct reaction of pyridine with elemental bromine required extremely high temperatures (over 300°C) and the presence of highly acidic media like oleum (fuming sulfuric acid) to proceed.[7][8][9]

Causality Behind the Harsh Conditions: Under these strongly acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium ion. This further intensifies the ring's deactivation, making it even less nucleophilic and thus less reactive towards electrophiles like Br₂. Only under extreme thermal duress could the substitution occur. These reactions were not only hazardous and energy-intensive but also suffered from significant drawbacks:

  • Poor Regioselectivity: The electrophilic attack, when it did occur, was directed to the C-3 and C-5 positions, often resulting in hard-to-separate mixtures of 3-bromopyridine and 3,5-dibromopyridine.

  • Low Yields: The harsh conditions led to significant charring and decomposition, drastically reducing the overall yield.

  • Limited Scope: This "brute-force" approach was incompatible with many functional groups, severely limiting its application to more complex pyridine substrates.

Strategic Evolution: Overcoming the Deactivation Barrier

The limitations of direct electrophilic substitution drove the development of more elegant strategies to control the reactivity and regioselectivity of pyridine bromination.

The N-Oxide Strategy: Reversing the Polarity

A major breakthrough came with the use of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the electronic properties of the ring. The N-oxide group acts as an electron-donating group via resonance, increasing the electron density at the C-2, C-4, and C-6 positions.[6][10] This electronic reversal activates the ring for electrophilic substitution, particularly at the 4-position.

This two-step sequence—oxidation, followed by bromination, and then deoxygenation (typically with PCl₃ or H₂/Pd)—provided the first reliable access to 4-bromopyridines and offered an alternative route to 2-bromopyridines, isomers that were nearly impossible to obtain via direct bromination of the parent heterocycle.[9]

Modern Reagents: A Shift Towards Selectivity and Safety

While effective, the use of elemental bromine still posed significant handling and safety risks. The mid-20th century saw the rise of alternative brominating agents that offered milder reaction conditions and improved selectivity.

  • N-Bromosuccinimide (NBS): NBS emerged as a safer, crystalline solid alternative to liquid bromine. It can effect bromination under various conditions, often with greater selectivity.[5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable, solid bromine source that has become a workhorse in industrial settings. It is particularly valued for its high selectivity and production-friendly characteristics, often leading to cleaner reactions with fewer byproducts compared to older methods.

The use of reagents like NBS and DBDMH, often in oleum, provided an improved process that was more selective and suitable for large-scale production, minimizing the formation of dibromo isomers.

The Modern Synthesis Toolkit: Precision and Efficiency

Contemporary organic synthesis demands high efficiency, functional group tolerance, and precise control over regiochemistry. Several advanced strategies now allow for the synthesis of nearly any desired bromopyridine isomer.

Dearomatization-Rearomatization: A Paradigm Shift

A recently developed and powerful strategy involves the temporary dearomatization of the pyridine ring. In a method developed by Jiao, Song, and co-workers, pyridine reacts with NBS in a process that does not follow a typical electrophilic aromatic substitution mechanism. Instead, the pyridine is temporarily dearomatized through the addition of the succinimide moiety. This intermediate is then brominated, followed by rearomatization to yield the C-3 brominated product with high selectivity.[5] This approach avoids the harsh acidic conditions of classical methods and is selective for pyridines even in the presence of more electron-rich aromatic rings like benzene.[5]

Directed Ortho Metalation (DoM) and Halogen Dance

Organometallic chemistry provides unparalleled control over regioselectivity. Directed ortho metalation involves using a directing group (e.g., -CONR₂, -OMe) on the pyridine ring to guide a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond. Quenching the resulting organometallic species with an electrophilic bromine source (e.g., Br₂, CBr₄) installs a bromine atom with perfect positional control. Furthermore, halogen/metal exchange reactions allow for the conversion of an existing bromopyridine into an organometallic reagent, which can then be functionalized. These methods are indispensable for creating highly substituted and complex pyridine derivatives.

Transition Metal-Catalyzed C-H Activation

The frontier of synthetic efficiency lies in the direct functionalization of C-H bonds. While still an evolving field for pyridines, methods using transition metals like palladium are being developed to directly convert a C-H bond to a C-Br bond.[11] These chelation-assisted reactions represent the most step-economical approach, avoiding the need for pre-functionalized starting materials.[11][12]

Data Summary and Protocols

Table 1: Comparison of Key Pyridine Bromination Methodologies
MethodBrominating Agent(s)Typical ConditionsRegioselectivityKey AdvantagesKey Disadvantages
Classical EAS Br₂ / OleumHigh Temperature (>130-300°C)C-3, C-5Simple reagentsHarsh conditions, low yield, poor selectivity, hazardous.[8]
N-Oxide Strategy Peracid, then Br₂ or POBr₃Moderate TemperaturesC-4, C-2Access to 2- and 4-isomers.[9][10]Multi-step process (oxidation/deoxygenation).
Modern Reagents DBDMH or NBS / Oleum10°C to 125°CC-3, C-5High selectivity for monobromination, safer, scalable.Still requires strongly acidic medium.
Dearomatization NBS / Dioxane100°CC-3Mild, highly selective, avoids strong acid.[5]Substrate scope can be limited.
Directed Metalation Organolithium, then Br sourceLow Temperature (<-78°C)ortho to Directing GroupExcellent, predictable regiocontrol.Requires cryogenic conditions, strong base.

Experimental Protocol: Direct C-3 Bromination via Dearomatization-Rearomatization

This protocol is based on the work of Jiao, Song, and co-workers and represents a modern, selective method for C-3 bromination.[5]

Objective: To synthesize 3-bromo-4-phenylpyridine from 4-phenylpyridine.

Reagents & Equipment:

  • 4-phenylpyridine

  • N-Bromosuccinimide (NBS)

  • 1,4-Dioxane (anhydrous)

  • Oven-dried 10 mL reaction tube with a screw cap and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the oven-dried reaction tube, add 4-phenylpyridine (0.2 mmol, 1.0 equiv.).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.4 mmol, 2.0 equiv.) and 1,4-dioxane (1.0 mL).

  • Reaction Execution: Seal the tube and place it in a pre-heated heating block at 100 °C. Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically several hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine species, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the pure 3-bromo-4-phenylpyridine.

Self-Validating System: The success of this protocol is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the final product, which will confirm the regioselective installation of the bromine atom at the C-3 position, a notoriously difficult position to functionalize selectively via classical methods.

Visualizations: Workflows and Mechanisms

Diagram 1: Evolution of Pyridine Bromination Strategies

G cluster_0 Classical Era cluster_1 Strategic Innovation cluster_2 Modern Methods Pyridine_Br2 Pyridine + Br₂/Oleum (>300°C) Mix Mixture of 3-Bromo & 3,5-Dibromo Pyridine_Br2->Mix Low Yield, Poor Selectivity Py_N_Oxide Pyridine -> Pyridine N-Oxide Bromination_N_Oxide Bromination (C4/C2) Py_N_Oxide->Bromination_N_Oxide Deoxygenation Deoxygenation Bromination_N_Oxide->Deoxygenation Access to new isomers Py_NBS Pyridine + NBS/DBDMH Selective_3_Bromo Selective 3-Bromination Py_NBS->Selective_3_Bromo Milder, Scalable DoM Directed Metalation + Electrophilic Bromine Regiospecific Regiospecific Isomers DoM->Regiospecific Total Control

Caption: Evolution from harsh classical methods to modern selective syntheses.

Diagram 2: Role of Bromopyridines in a Drug Discovery Workflow

G Start Bromopyridine Building Block Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Library Library of Diverse Pyridine Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: Bromopyridines as key inputs for library synthesis via cross-coupling.

Conclusion: Indispensable Tools for Modern Science

The history of brominated pyridine derivatives is a microcosm of the evolution of synthetic organic chemistry itself. It reflects a continuous drive away from brute-force, inefficient reactions towards elegant, precise, and sustainable methods. The development of strategies like N-oxide chemistry, the introduction of safer brominating agents like DBDMH, and the advent of powerful organometallic and dearomatization techniques have transformed these once-difficult-to-make compounds into readily accessible, indispensable building blocks. For researchers in drug discovery and materials science, brominated pyridines remain critical precursors, enabling the rapid and efficient construction of molecular complexity required to address the scientific challenges of tomorrow.

References

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An In-depth Technical Guide to the Solubility of 5-Bromo-3-ethenyl-2-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction to 5-Bromo-3-ethenyl-2-methoxypyridine

This compound is a heterocyclic organic compound featuring a pyridine core. The pyridine ring is a common motif in many pharmaceutical agents.[1] The molecule is further functionalized with a bromo group at the 5-position, an ethenyl (vinyl) group at the 3-position, and a methoxy group at the 2-position. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its solubility in various organic solvents.[2][3] A thorough understanding of its solubility is paramount for downstream applications such as purification, formulation, and in vitro/in vivo testing.[]

Molecular Structure and Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H8BrNOInferred from name
Molecular Weight214.06 g/mol Inferred from formula
IUPAC NameThis compoundN/A

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Analysis of Functional Groups and Polarity

The solubility of this compound in a given solvent is a function of the interplay between its constituent functional groups and the solvent's properties.[2][7]

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, making it a polar heterocyclic system.[1][8] It can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH3): The oxygen atom in the methoxy group is also a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Bromo Group (-Br): The bromo group is an electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding, a weaker form of non-covalent interaction.

  • Ethenyl Group (-CH=CH2): The vinyl group is nonpolar and will contribute to solubility in less polar or nonpolar solvents.[3]

Overall, the presence of the nitrogen and oxygen atoms suggests that this compound will possess a degree of polarity. However, the bromo and ethenyl groups, along with the carbon backbone, contribute to its nonpolar character. This amphiphilic nature suggests that it will likely exhibit solubility in a range of organic solvents, with optimal solubility in those of intermediate polarity.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide initial estimates of solubility.[9][10] Machine learning-based approaches, which utilize large datasets of known solubilities, can predict the solubility of new compounds based on their molecular structure.[11] These models can be a valuable tool for prioritizing solvents for experimental screening.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately determining the solubility of this compound.[12] Good Manufacturing Practices (GMP) should be followed to ensure data integrity and reproducibility.[13]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade) covering a spectrum of polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. The temperature should be controlled, typically at ambient temperature (e.g., 25 °C) or a physiologically relevant temperature (e.g., 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of a large number of solvents, miniaturized and automated versions of the shake-flask method can be employed.[14] These methods often utilize 96-well plates and robotic liquid handlers.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess API prep3 Add API to vials prep1->prep3 prep2 Add known volume of solvent to vials prep2->prep3 equil1 Seal vials prep3->equil1 equil2 Shake at constant temperature (24-48h) equil1->equil2 analysis1 Centrifuge to separate solid equil2->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4 result1 Calculate Solubility (mg/mL) analysis4->result1

Caption: Experimental workflow for determining equilibrium solubility.

Data Interpretation and Application

The obtained solubility data should be tabulated to allow for easy comparison across different solvents.

Expected Solubility Profile of this compound (Hypothetical)
SolventPolarity IndexPredicted SolubilityRationale
Heptane0.1LowNonpolar solvent, poor interaction with polar functional groups.
Toluene2.4ModerateAromatic solvent, can interact with the pyridine ring.
Dichloromethane3.1HighCan interact with the polar and nonpolar parts of the molecule.
Ethyl Acetate4.4HighGood balance of polarity and hydrogen bond accepting ability.
Isopropanol3.9Moderate-HighPolar protic solvent, can hydrogen bond with N and O atoms.
Ethanol4.3ModerateSimilar to isopropanol, but more polar.
Methanol5.1Moderate-LowVery polar, may not effectively solvate the nonpolar regions.[6]
DMSO7.2HighHighly polar aprotic solvent, good for many organic compounds.[6]
Application of Solubility Data
  • Process Chemistry: The solubility data will inform the choice of solvents for reaction, workup, and purification (e.g., crystallization).

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is critical for developing a stable and bioavailable drug product.[][12]

  • Preclinical Studies: Understanding solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption.[]

Conclusion

This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the molecule's structure with rigorous experimental protocols, researchers can generate a robust solubility profile. This data is foundational for the successful development of this compound for its intended application, enabling informed decisions in process chemistry, formulation, and preclinical evaluation.

References

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  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
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An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-3-ethenyl-2-methoxypyridine: A Density Functional Theory (DFT) Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and agrochemicals, owing to their versatile reactivity and biological activity.[1][2] This technical guide delves into the theoretical investigation of 5-Bromo-3-ethenyl-2-methoxypyridine, a molecule of significant synthetic interest, through the lens of Density Functional Theory (DFT). As experimental characterization can be resource-intensive, DFT provides a powerful, cost-effective avenue for predicting molecular structure, reactivity, and spectroscopic properties, thereby accelerating the research and development lifecycle. This document serves as a comprehensive protocol and interpretive guide for researchers, scientists, and drug development professionals, outlining the computational workflow for a thorough theoretical characterization of this target molecule and similar pyridine derivatives. We will explore the causality behind the selection of computational methods, the interpretation of the resulting data, and the practical implications of these theoretical insights.

Introduction: The Rationale for Theoretical Investigation

This compound combines several key functional groups that make it a promising, yet complex, candidate for further chemical exploration. The pyridine core is a common scaffold in medicinal chemistry. The bromine atom provides a site for cross-coupling reactions, enabling the synthesis of more complex derivatives.[3][4] The ethenyl (vinyl) group can participate in polymerization and other addition reactions, while the methoxy group modulates the electronic properties of the aromatic ring.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in chemical reactions and biological systems. A DFT-based theoretical study offers a foundational understanding of:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which influences steric interactions and packing in condensed phases.

  • Electronic Structure: The distribution of electrons, which governs reactivity, intermolecular interactions, and spectroscopic signatures.

  • Vibrational Properties: The characteristic vibrational modes, which correspond to infrared (IR) and Raman spectra, providing a means of experimental identification.

  • Chemical Reactivity: The propensity of different parts of the molecule to engage in chemical reactions, which is crucial for synthetic planning.

This guide will systematically outline the process for obtaining and interpreting these theoretical properties.

Computational Methodology: A Self-Validating System

The reliability of DFT calculations is critically dependent on the choice of the functional and basis set. For a molecule like this compound, which contains a halogen atom and a conjugated system, careful selection is necessary to ensure accuracy.

Selection of Functional and Basis Set

Expertise & Experience: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-benchmarked functional that often provides a good balance between computational cost and accuracy for organic molecules.[3][4][5][6] For the basis set, we recommend the 6-311++G(d,p) basis set.[3][5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the potentially delocalized π-system. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, which is crucial for capturing the anisotropic electron distribution around the bromine atom.

Trustworthiness: To validate this choice, one could perform benchmark calculations on simpler, well-characterized substituted pyridines and compare the theoretical results with experimental data. This self-validating approach ensures that the chosen level of theory is appropriate for the system under investigation. For halogenated compounds, it's also prudent to consider functionals specifically parameterized to handle non-covalent interactions, especially if studying intermolecular complexes.[7][8]

Computational Workflow

The following workflow represents a robust protocol for the theoretical characterization of this compound.

DFT Workflow Computational Workflow for Theoretical Characterization A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Calculation B->C Optimized Geometry D 4. Verification of Minimum Energy Structure C->D Vibrational Frequencies E 5. Single-Point Energy Calculation (Higher Level of Theory/Larger Basis Set - Optional) D->E Verified Structure F 6. Population Analysis & Property Calculations (HOMO-LUMO, MEP, NMR, etc.) D->F Verified Structure

Caption: A generalized workflow for DFT calculations.

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, calculate the vibrational frequencies. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To simulate the IR and Raman spectra.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis for charge distribution

    • NMR chemical shifts (using the GIAO method)

Results and Interpretation

This section outlines the expected theoretical data and provides insights into their interpretation for a researcher in drug development or materials science.

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the most stable conformer.

ParameterPredicted Value (Å or °)
C-Br Bond LengthValue
C-N Bond Lengths (ring)Value 1, Value 2
C-C Bond Lengths (ring)Value 1, Value 2, etc.
C=C Bond Length (ethenyl)Value
C-O Bond Length (methoxy)Value
Key Bond AnglesList of angles
Key Dihedral AnglesList of angles
Caption: Table of predicted geometric parameters for this compound.

Authoritative Grounding: The predicted bond lengths can be compared to experimental X-ray crystallography data for similar substituted pyridines to assess the accuracy of the computational model. Deviations from standard bond lengths can indicate electronic effects such as hyperconjugation or steric strain.

Vibrational Analysis: IR and Raman Spectra

The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify the molecule experimentally.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretch (aromatic)ValueAromatic C-H vibrations
C=C stretch (ethenyl)ValueEthenyl group C=C stretch
C-O stretch (methoxy)ValueMethoxy C-O stretch
C-Br stretchValueCarbon-Bromine stretch
Ring breathing modesList of valuesPyridine ring vibrations
Caption: Predicted key vibrational frequencies for this compound.

Expertise & Experience: It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method. For B3LYP, a scaling factor of ~0.96 is often used.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

PropertyPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Caption: Predicted Frontier Molecular Orbital energies.

Trustworthiness: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability.[3] The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

FMO Frontier Molecular Orbital Concept HOMO HOMO (Electron Donor) Gap Energy Gap (ΔE) Governs Reactivity LUMO LUMO (Electron Acceptor) LUMO->HOMO Excitation

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions and reactive sites.

Authoritative Grounding: The MEP map will show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, we would expect to see:

  • Negative Potential: Around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, indicating sites for electrophilic attack or hydrogen bonding.

  • Positive Potential: Around the hydrogen atoms. A region of positive potential on the bromine atom along the C-Br bond axis (a "sigma-hole") may also be present, which is characteristic of halogen bonding.[8]

NMR Chemical Shift Prediction

Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of synthetic products.

AtomPredicted Chemical Shift (ppm)
¹H (aromatic)List of values
¹H (ethenyl)List of values
¹H (methoxy)Value
¹³C (aromatic)List of values
¹³C (ethenyl)List of values
¹³C (methoxy)Value
Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Expertise & Experience: The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), which must also be calculated at the same level of theory for consistency. Comparing the predicted spectrum with experimental data can confirm the proposed structure.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical investigation of this compound using DFT. The outlined protocols and interpretive insights enable a deep understanding of the molecule's structural, electronic, and spectroscopic properties. The generated data can be used to:

  • Guide Synthetic Strategy: By identifying the most reactive sites, chemists can better design synthetic routes to new derivatives.

  • Predict Biological Activity: Understanding the molecule's electronic properties and potential for non-covalent interactions can inform its use in drug design.

  • Aid in Experimental Characterization: Theoretical spectra can help to interpret and confirm experimental findings.

Future computational studies could expand upon this work by investigating the molecule's behavior in different solvent environments (using implicit or explicit solvent models), exploring its reactivity in simulated chemical reactions, and studying its interaction with biological targets through molecular docking simulations.

References

  • Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. [Link]

  • Burke, K., et al. (2018). When Dispersion Corrections Are Not Enough: The Importance of the Hartree-Fock Density in DFT for Non-Covalent Interactions. arXiv. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • National Center for Biotechnology Information. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed. [Link]

  • National Center for Biotechnology Information. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. [Link]

  • Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

  • ResearchGate. (n.d.). Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv) - O species. ResearchGate. [Link]

  • Research Square. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Research Square. [Link]

  • Varghese, J., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of the 5-Bromo-3-ethenyl-2-methoxypyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Among these, the 5-bromo-2-methoxypyridine framework serves as a highly versatile and strategically valuable building block. The bromine atom at the 5-position acts as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of complex molecular architectures. The methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing both its reactivity and its potential to engage in hydrogen bonding with biological targets. This guide provides an in-depth exploration of 5-bromo-3-ethenyl-2-methoxypyridine and its precursors, focusing on their application in drug discovery. We will delve into the causality behind key synthetic transformations, provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, and present these workflows in a visually intuitive format to empower researchers in their pursuit of novel therapeutics.

Introduction: The Pyridine Scaffold in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, crucial for molecular recognition at the target protein's active site. The strategic functionalization of the pyridine ring is therefore a central theme in drug discovery.

The subject of this guide, this compound, represents a highly functionalized building block. Its utility stems from three key features:

  • The Bromine Atom: An ideal leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents.[1][2] The C-Br bond is more reactive than a C-Cl bond, often allowing for milder reaction conditions and higher yields.[1]

  • The Ethenyl (Vinyl) Group: A versatile functional group that can participate in various downstream transformations, including Michael additions, epoxidations, or serve as a key pharmacophoric element for binding to target proteins.

  • The Methoxy Group: This group influences the electronic landscape of the pyridine ring and can enhance metabolic stability.[2]

This document serves as a practical guide for medicinal chemists on the synthesis and application of this valuable intermediate.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of the core scaffold is essential for experimental design.

PropertyValueSource
Compound Name 5-Bromo-2-methoxypyridine-
Molecular Formula C₆H₆BrNO[3]
Molecular Weight 188.02 g/mol [3]
CAS Number 13472-85-0[3]
Appearance White to off-white solid[4]
pKa Data available in IUPAC Digitized pKa Dataset[3]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 5-bromo-2-methoxypyridine scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug synthesis, enabling the precise formation of C-C and C-N bonds.[5] The bromine at the 5-position provides a reliable reaction site for these transformations.

Workflow for Cross-Coupling Reactions

The general workflow for utilizing this compound or its precursors in cross-coupling is outlined below. The key steps involve careful selection of catalyst, ligand, base, and solvent to achieve optimal yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Substrates (e.g., 5-Bromo-2-methoxypyridine, Boronic Acid/Alkyne/Alkene) D Assemble Reaction under Inert Atmosphere (Argon or Nitrogen) A->D B Select Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Xantphos) B->D C Select Base & Solvent (e.g., K2CO3, Dioxane/H2O) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Work-up (Quench & Extract) F->G H Dry & Concentrate G->H I Purify Product (Column Chromatography) H->I J Characterize Final Product (NMR, MS) I->J Suzuki_Cycle cluster_info Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)-Ar'(L2) OxAdd->Trans Transmetalation (+ Ar'B(OH)2 + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product info Ar = Pyridyl Scaffold Ar' = Coupling Partner L = Ligand (e.g., PPh3)

Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine
  • Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6]5. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the bromopyridine to a terminal alkyne. [7]This is invaluable for creating rigid linkers in molecules or for synthesizing precursors to complex heterocyclic systems. The reaction is co-catalyzed by palladium and copper. [8][9] Causality in Protocol Design:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily participates in the transmetalation step with the palladium complex. [7]* Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to scavenge the HBr byproduct and to deprotonate the terminal alkyne.

  • Copper-Free Variants: Concerns about copper toxicity in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols, which are now widely used. [7][9]These often require specific ligands to facilitate the catalytic cycle without the copper co-catalyst.

Protocol 2: Copper-Free Sonogashira Coupling
  • Vessel Preparation: In a procedure analogous to the Suzuki coupling, charge a Schlenk flask with this compound (1.0 eq), the terminal alkyne (1.5 eq), and a suitable base such as piperidine or tetra-n-butylammonium acetate (TBAA). [9][10]2. Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Catalyst Addition: Add a degassed polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 65 °C, depending on the reactivity of the substrates. [9]Monitor for completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Heck Reaction: Installation of the Ethenyl (Vinyl) Group

The Heck reaction is a powerful tool for the vinylation of aryl halides, making it directly relevant for the synthesis of the title compound from a 5-bromo-2-methoxypyridine precursor. [11][12]It couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. [11] Causality in Protocol Design:

  • Alkene Partner: To install the ethenyl group, a suitable source like ethylene gas or a vinyl-organometallic reagent can be used. For practicality and safety in a lab setting, reagents like tributyl(vinyl)tin (for a Stille coupling, a related reaction) or potassium vinyltrifluoroborate (for a Suzuki-type vinylation) are often preferred over ethylene gas.

  • Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like sodium acetate (NaOAc) is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst. [13]* Regioselectivity: The Heck reaction typically exhibits excellent regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. [11][12]

Heck_Cycle cluster_info Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Insertion Product Coord->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination & Base Regeneration Product Ar-Vinyl Insert->Product info Ar = Pyridyl Scaffold L = Ligand (e.g., PPh3)

Simplified catalytic cycle of the Heck reaction.
Protocol 3: Heck Vinylation of a Bromopyridine Precursor
  • Vessel Preparation: To a pressure-rated reaction tube, add 5-bromo-2-methoxypyridine (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (2-4 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4-8 mol%), and a base like triethylamine (NEt₃, 2.0 eq).

  • Reagent Addition: Add a degassed solvent such as acetonitrile or DMF. Then, add the vinylating agent, for example, potassium vinyltrifluoroborate (1.5 eq).

  • Reaction: Seal the tube tightly and heat to 90-110 °C. The reaction progress should be monitored carefully.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the palladium black. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the resulting crude material by column chromatography to isolate the 5-ethenyl-2-methoxypyridine product.

Case Study: Application in the Synthesis of COX-2 Inhibitors

While direct literature on this compound is sparse, related pyridine intermediates are key in the synthesis of important pharmaceuticals. For instance, the synthesis of Etoricoxib, a selective COX-2 inhibitor, involves palladium-catalyzed α-arylation of an acetylpicoline with a substituted aryl bromide. [14][15]This highlights the industrial relevance of using palladium catalysis on functionalized pyridine rings to construct the core of a drug molecule, a strategy directly enabled by intermediates like the one discussed in this guide.

Conclusion

This compound and its synthetic precursors are powerful and versatile intermediates for medicinal chemistry. The strategic placement of the bromo, methoxy, and ethenyl groups provides a rich platform for molecular elaboration. Mastery of the palladium-catalyzed cross-coupling protocols detailed herein—Suzuki, Sonogashira, and Heck—allows researchers to efficiently access a diverse range of novel chemical entities, accelerating the path toward the discovery of new and effective medicines.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.
  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.
  • Process for the synthesis of etoricoxib.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. SciSpace.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl...
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • 5-Bromo-2-methoxypyridine-3-carboxylic acid. Chem-Impex.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H>2>CCH(CF>2>)>n-1>CF>3> (n = 8, 10). DTU Orbit.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2. Benchchem.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction—St
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Heck Reaction. Chemistry LibreTexts.
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.
  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Chem-Impex.
  • 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. PubChem.
  • 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. Sigma-Aldrich.
  • 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. PubChem.
  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
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  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem.
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5-Bromo-3-ethenyl-2-methoxypyridine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-ethenyl-2-methoxypyridine as a Synthetic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Trifunctional Scaffold for Divergent Heterocyclic Synthesis [1][2]

Executive Summary

This compound (CAS: 2229144-06-1) represents a high-value "trifunctional" intermediate in medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • 5-Bromo: A site for facile oxidative addition, enabling Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1]

  • 3-Ethenyl (Vinyl): A versatile alkene handle ready for oxidation (to aldehydes/acids), reduction (to ethyl), or Heck functionalization.[1]

  • 2-Methoxy: A masked pyridone functionality, which also serves to tune solubility and electronic properties during intermediate steps.[1]

This guide outlines the strategic application of this building block, focusing on chemoselective transformations that allow researchers to access complex 3,5-disubstituted pyridine scaffolds—common cores in kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Structural Analysis[1][3]

PropertySpecification
Chemical Name This compound
CAS Number 2229144-06-1
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance Off-white solid or pale yellow oil (grade dependent)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Light sensitive.[1]
Electronic & Steric Analysis[1]
  • Electronic Effects: The 2-methoxy group is electron-donating by resonance (+M), increasing electron density at C3 and C5.[1] However, the inductive withdrawal (-I) of the nitrogen and the bromine atom makes C5 sufficiently electrophilic for palladium-catalyzed cross-couplings.[1]

  • Regioselectivity: The C5-Bromine bond is significantly weaker (approx. 80 kcal/mol) than the C-Vinyl bond, allowing for highly selective oxidative addition at C5 without disturbing the vinyl group.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap Start 5-Bromo-3-ethenyl- 2-methoxypyridine Suzuki Pathway A: C5-Arylation (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Oxidation Pathway B: Vinyl Oxidation (Lemieux-Johnson) Start->Oxidation OsO4, NaIO4 Hydrolysis Pathway C: Demethylation (Pyridone Formation) Start->Hydrolysis TMSI or HBr ProductA 5-Aryl-3-ethenyl- 2-methoxypyridine Suzuki->ProductA ProductB 5-Bromo-2-methoxy- nicotinaldehyde Oxidation->ProductB ProductC 5-Bromo-3-ethenyl- pyridin-2(1H)-one Hydrolysis->ProductC

Figure 1: Divergent synthetic pathways.[1] Note the orthogonality: C5 can be modified while preserving the vinyl group, or the vinyl group can be oxidized while preserving the bromide.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C5

Objective: To install an aryl group at the 5-position while retaining the 3-vinyl group for later elaboration.[1] Challenge: Preventing the "Heck" reaction on the vinyl group. Solution: Use of mild bases and specific phosphine ligands that favor oxidative addition into C-Br over alkene insertion.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane[1][4]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate (1.0 mmol, 214 mg), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg).[1]

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (5 mL) and 2.0 M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Heat to 80°C for 4–6 hours. Note: Avoid temperatures >100°C to minimize thermal polymerization of the vinyl group.

  • Monitoring: Monitor by TLC/LCMS. The vinyl group should remain intact (M+H signal will correspond to the biaryl product).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The bidentate ligand dppf creates a large bite angle, enhancing the rate of reductive elimination for the biaryl product and suppressing β-hydride elimination pathways that might otherwise complicate the reaction if the vinyl group were involved.[1]

Protocol B: Oxidative Cleavage of Vinyl to Aldehyde

Objective: Convert the 3-ethenyl group into a 3-formyl (aldehyde) group.[1] Application: Access to 5-bromo-2-methoxynicotinaldehyde, a key precursor for reductive aminations.[1]

Materials:

  • Substrate: this compound[1]

  • Oxidant: Sodium Periodate (NaIO₄, 3.0 equiv)[1]

  • Catalyst: Osmium Tetroxide (OsO₄, 2.5 wt% in t-BuOH, 1 mol%) or Potassium Osmate.[1]

  • Solvent: THF/Water (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in THF (5 mL) and Water (5 mL).

  • Catalyst Addition: Add the OsO₄ solution (caution: toxic/volatile) at 0°C. Stir for 5 minutes until the solution darkens slightly.

  • Oxidant Addition: Add NaIO₄ (3.0 mmol) in portions over 10 minutes. The reaction will become a thick white slurry.[1]

  • Reaction: Stir vigorously at Room Temperature for 3–12 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce residual osmium and iodine species.[1] Stir for 20 mins.

  • Extraction: Extract with DCM (3x).

  • Purification: The aldehyde product is often unstable on silica; rapid filtration through a short plug or immediate use in the next step (e.g., reductive amination) is recommended.[1]

Protocol C: Hydrolysis to 2-Pyridone

Objective: Unmask the latent amide functionality. Context: Many kinase inhibitors require a hydrogen-bond donor/acceptor motif provided by the pyridone lactam.[1]

Materials:

  • Substrate: Functionalized 2-methoxypyridine derivative.[1][4]

  • Reagent: TMSI (Iodotrimethylsilane) or HBr in Acetic Acid.[1]

  • Solvent: Acetonitrile (for TMSI) or Acetic Acid (for HBr).[1]

Procedure (TMSI Method - Milder):

  • Setup: Dissolve substrate (1.0 mmol) in dry Acetonitrile (5 mL) under Argon.

  • Addition: Add NaI (2.0 equiv) followed by TMSCl (2.0 equiv) – generates TMSI in situ.

  • Reflux: Heat to 60–80°C for 2–4 hours.

  • Quench: Cool and add MeOH (1 mL) to quench silyl esters.

  • Workup: Dilute with aqueous sodium bisulfite (to remove iodine color) and extract with EtOAc/MeOH (9:1).

Case Study: Synthesis of a Kinase Inhibitor Core

Hypothetical workflow demonstrating the building block's utility.

Target: A 3,5-disubstituted pyridone inhibitor.[1]

  • Step 1 (Coupling): Use Protocol A to couple this compound with 4-fluorophenylboronic acid.[1]

    • Result: 5-(4-fluorophenyl)-3-ethenyl-2-methoxypyridine.[1]

  • Step 2 (Oxidation): Use Protocol B to convert the vinyl group to an aldehyde.[1]

    • Result: 5-(4-fluorophenyl)-2-methoxynicotinaldehyde.[1]

  • Step 3 (Reductive Amination): React aldehyde with a primary amine (e.g., morpholine derivative) and NaBH(OAc)₃.[1]

    • Result: 3-(aminomethyl)-5-(4-fluorophenyl)-2-methoxypyridine.[1]

  • Step 4 (Deprotection): Use Protocol C to hydrolyze the methoxy group.[1]

    • Final Product: 3-(aminomethyl)-5-(4-fluorophenyl)pyridin-2(1H)-one.[1]

Safety & Handling

  • Osmium Tetroxide (OsO₄): Highly toxic and volatile.[1] Must be handled in a well-ventilated fume hood.[1] Use secondary containment.

  • Palladium Catalysts: Heavy metal waste must be segregated.[1]

  • Vinyl Pyridines: Can polymerize upon prolonged storage at room temperature.[1] Store cold (2-8°C) with a radical inhibitor (e.g., BHT) if stored for long periods.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Oxidation of Vinyl Pyridines (Lemieux-Johnson)

    • Yu, W., Mei, Y., Kang, Y., Hua, Z., & Jin, Z. (2004).[1] Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4. Organic Letters, 6(19), 3217–3219.[1]

  • Pyridone Synthesis via Demethylation

    • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.

  • Ruthenium Catalyzed Alkylation of Vinyl Pyridines

    • RSC Advances, 2021.[1] Ruthenium catalyzed β-selective alkylation of vinylpyridines.[1][5][6]

Sources

Application Note: Advanced Protocols for N-Arylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The N-arylation of pyridine is a transformation of high strategic value in drug discovery and materials science. Unlike the N-arylation of secondary amines (which yields neutral tertiary amines), the N-arylation of the pyridine nitrogen yields N-aryl pyridinium salts .

These cationic scaffolds serve three critical roles in modern research:

  • Synthetic Intermediates: As "Zincke Salts," they are activated electrophiles used to synthesize Zincke aldehydes or to swap the pyridine ring for other heterocycles via the ANRORC mechanism.

  • Bioactive Scaffolds: They act as NAD+/NADH mimics and redox-active warheads in metabolic modulators.

  • Organocatalysts: N-aryl pyridinium moieties are employed in phase-transfer catalysis and electro-organic synthesis (e.g., Viologens).

The Challenge: The pyridine nitrogen is a poor nucleophile compared to aliphatic amines (


), and aryl halides are poor electrophiles. Direct 

displacement is impossible, and standard

only works with highly activated electrophiles (e.g., 2,4-dinitrochlorobenzene).

This guide details two distinct protocols to overcome these energy barriers:

  • Protocol A: The Classical Zincke Synthesis (for activated substrates).

  • Protocol B: The Hypervalent Iodine Route (for non-activated/general aryl groups), utilizing Copper catalysis for mild conditions.

Mechanistic Pathways & Strategic Selection

Understanding the mechanism is vital for troubleshooting. We employ two fundamentally different strategies to forge the


 bond.
Comparative Mechanism Diagram

G cluster_0 Protocol A: Classical SnAr (Zincke) cluster_1 Protocol B: Cu-Catalyzed Hypervalent Iodine PyA Pyridine (Nu) Meisenheimer Meisenheimer Complex PyA->Meisenheimer Addition DNCB 2,4-DNCB (E+) DNCB->Meisenheimer ZinckeSalt N-(2,4-DNP) Pyridinium Salt Meisenheimer->ZinckeSalt Elimination (-Cl) PyB Pyridine CuIII Aryl-Cu(III) Intermediate PyB->CuIII Coordination Iodonium Diaryliodonium Salt (Ar2IX) Iodonium->CuIII Oxidative Addn. CuI Cu(I) Catalyst CuI->CuIII CuIII->CuI Regeneration ProdB N-Aryl Pyridinium Salt CuIII->ProdB Reductive Elim.

Figure 1: Mechanistic divergence between Classical


 (requires electron-deficient aryl) and Cu-Catalyzed coupling (general scope).

Protocol A: Classical Synthesis of Zincke Salts

Target: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride. Application: Preparation of activated precursors for ring-opening reactions (Zincke Aldehydes).

Reagents & Equipment[1][2]
  • Substrate: Pyridine (ReagentPlus, >99%).

  • Electrophile: 1-Chloro-2,4-dinitrobenzene (DNCB). Warning: Potent sensitizer.

  • Solvent: Acetone (Reagent grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Stoichiometry: Charge a 100 mL round-bottom flask with 1-Chloro-2,4-dinitrobenzene (10.1 g, 50 mmol).

  • Solvation: Dissolve in minimal Acetone (approx. 20 mL). The solution will be pale yellow.

  • Addition: Add Pyridine (4.0 mL, 50 mmol) in a single portion.

  • Reaction: Fit the condenser and heat the mixture to mild reflux (

    
    ) for 12–16 hours.
    
    • Observation: The solution will darken, and a heavy precipitate will form. The product is insoluble in acetone.

  • Workup: Cool the mixture to

    
     in an ice bath for 30 minutes to maximize precipitation.
    
  • Filtration: Filter the solids under vacuum.

  • Washing: Wash the filter cake copiously with cold Acetone (

    
     mL) to remove unreacted DNCB and colored impurities.
    
  • Drying: Dry under high vacuum (0.1 mbar) at

    
    .
    

Expected Yield: 85–95% as a pale yellow/off-white powder.

Critical Parameters (Self-Validation)
  • Color Change: If the product remains dark brown after washing, impurities (Zincke aldehydes from moisture contamination) are present. Recrystallize from Ethanol.

  • Moisture Control: Pyridine must be dry. Water acts as a nucleophile, attacking the formed salt to open the ring (hydrolysis), turning the mixture deep red.

Protocol B: General N-Arylation via Diaryliodonium Salts

Target: Synthesis of N-Phenylpyridinium Triflate (and analogs). Application: Accessing non-activated aryl pyridiniums for drug scaffolds. Reference: Based on methodologies from the Olofsson Group and Won-Suk Kim.

Scientific Context

Standard aryl halides (Ph-I, Ph-Br) are inert to pyridine attack even under high heat. Diaryliodonium salts (


) are "hyper-electrophiles." Using a Copper(I) catalyst allows this reaction to proceed under mild conditions, often at room temperature or mild heating, avoiding the decomposition of the sensitive pyridinium salt.
Reagents[1][2][3][4]
  • Substrate: Pyridine derivative (1.0 equiv).

  • Reagent: Diphenyliodonium triflate (1.2 equiv).

  • Catalyst: Copper(I) Chloride (CuCl) (10 mol%).[1]

  • Solvent: Toluene or DCM (Anhydrous).

  • Additive: 2,6-Di-tert-butylpyridine (optional, prevents background acid catalysis if sensitive groups are present).

Step-by-Step Methodology
  • Setup: In a glovebox or flame-dried Schlenk tube, combine Diphenyliodonium triflate (430 mg, 1.0 mmol) and CuCl (10 mg, 0.1 mmol).

  • Solvation: Add anhydrous Toluene (5.0 mL).

  • Substrate Addition: Add Pyridine (0.83 mmol) via syringe.

  • Reaction: Seal the tube and heat to

    
     for 3–6 hours.
    
    • Note: For highly reactive iodonium salts (e.g., with electron-withdrawing groups), Room Temperature stirring for 12h is sufficient.

  • Monitoring: Monitor by LC-MS. Do not use TLC , as cationic salts streak and do not elute properly on silica. Look for the mass of

    
    .
    
  • Workup (Precipitation Method):

    • Cool to room temperature.[1]

    • Add Diethyl Ether (

      
      , 20 mL) to the reaction mixture. The pyridinium triflate should precipitate as a white/off-white solid.
      
    • Decant the supernatant (containing iodobenzene byproduct).

  • Purification: Wash the solid

    
     with 
    
    
    
    . If the product is an oil, dissolve in minimal DCM and re-precipitate into Hexanes.
Data Summary: Substrate Scope
Substrate (Pyridine)Aryl Source (

)
ConditionsYield (%)Notes
PyridineDiphenyl-

, 4h
92%Standard benchmark
4-MethylpyridineDiphenyl-

, 4h
88%Sterics tolerated
4-CN-PyridineDiphenyl-

, 6h
75%EWG requires heat
PyridineDi(4-F-phenyl)-

, 3h
95%Activated aryl is faster

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Reaction: Py + Ar2IX + Cu(I) Start->Mix Monitor IPC: LC-MS Check Mix->Monitor Monitor->Mix Incomplete Workup Workup: Ether Precipitation Monitor->Workup Complete Purify Purification: Wash/Recryst. Workup->Purify Final Final: N-Aryl Salt Purify->Final

Figure 2: Operational workflow for high-purity isolation of pyridinium salts.

Troubleshooting & Expert Insights

Counter-ion Management

The physical properties of N-aryl pyridinium salts are dictated by the anion.

  • Chloride (

    
    ):  Often hygroscopic and deliquescent. Hard to handle on open benchtops.
    
  • Triflate (

    
    ) / Tetrafluoroborate (
    
    
    
    ):
    Generally non-hygroscopic, free-flowing powders.
  • Protocol Tip: If the Chloride salt (Method A) is too sticky, perform an anion exchange by dissolving in water and adding saturated aqueous

    
     or 
    
    
    
    to precipitate the lipophilic anion salt.
Regioselectivity in Substituted Pyridines
  • 3-Substituted Pyridines: Generally yield a single N-arylated isomer.

  • 2-Substituted Pyridines: Steric hindrance adjacent to the nitrogen significantly lowers yield.

    • Solution: Switch to Protocol B (Iodonium) and increase catalyst loading to 20 mol% CuCl. Increase temperature to

      
      .
      
Safety: DNCB Handling

1-Chloro-2,4-dinitrobenzene (DNCB) is a potent contact allergen. It induces Type IV hypersensitivity.

  • Mandatory: Double nitrile gloves.

  • Decontamination: Quench all glassware and spills with 1M NaOH in 50% Ethanol (converts DNCB to the less sensitizing dinitrophenol) before removing from the fume hood.

References

  • Zincke, T. (1904).[2] Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte. Justus Liebigs Annalen der Chemie.

  • Olofsson, B., et al. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. DiVA Portal / Stockholm University.

  • Jung, S.H., Kim, W.S., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Journal of Organic Chemistry.

  • Barluenga, J., et al. (2009). Metal-Free Arylation of Pyridines with Diaryliodonium Salts. Angewandte Chemie International Edition.

  • Genov, M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers.

Sources

The Synthetic Chemist's Gateway: 5-Bromo-3-ethenyl-2-methoxypyridine as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, pyridine derivatives hold a privileged position due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] This document serves as a detailed guide to the applications of 5-Bromo-3-ethenyl-2-methoxypyridine , a trifunctionalized pyridine intermediate poised for strategic elaboration in drug discovery and materials science.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to unlock the synthetic potential of this versatile intermediate.

Physicochemical Properties and Strategic Importance

The strategic value of this compound lies in its distinct reactive sites, which allow for sequential and chemoselective modifications.

PropertyValue
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Key Reactive Sites C5-Bromine, C3-Ethenyl (Vinyl)
Modulating Group C2-Methoxy

The bromine atom at the 5-position serves as a prime handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura and Heck couplings. The ethenyl group at the 3-position offers a complementary reactive site for transformations such as Heck reactions, hydroboration-oxidation, and polymerization. The methoxy group at the 2-position, while less reactive, electronically modulates the pyridine ring, influencing the reactivity of the other substituents and potentially impacting the biological activity and metabolic stability of derivative compounds.[2]

Synthesis of this compound: A Plausible Route

While a standardized, commercially available synthesis of this compound is not widely documented, a plausible and efficient synthetic route can be conceptualized from readily available starting materials, leveraging well-established organometallic transformations. A potential pathway involves the Stille coupling of a suitable brominated pyridine precursor with a vinylstannane reagent.

Protocol: Synthesis of this compound via Stille Coupling

This protocol is a representative procedure based on established Stille coupling methodologies for the vinylation of aryl halides.

Materials:

  • 3,5-Dibromo-2-methoxypyridine

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3,5-dibromo-2-methoxypyridine (1.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous and degassed toluene via syringe.

  • To the stirred solution, add tributyl(vinyl)tin (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures catalytic activity.

  • Anhydrous and Degassed Solvent: Water and dissolved oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for reproducible results.

  • Excess Vinylstannane: A slight excess of the vinylstannane reagent helps to drive the reaction to completion.

  • Ligand Choice: Triphenylphosphine is a common and effective ligand for many palladium-catalyzed cross-coupling reactions, stabilizing the palladium center.

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of this compound is an excellent electrophilic partner for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a wide array of organoboron reagents.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[4][5]

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Catalyst and Ligand System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like XPhos is highly effective for the coupling of heteroaryl halides, often providing higher yields and tolerating a broader range of functional groups compared to first-generation catalysts.[6]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle without causing unwanted side reactions.[3]

  • Solvent System: The use of a protic co-solvent like water can accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (K3PO4) Catalyst Pd(OAc)2 + XPhos Reactants->Catalyst Solvent 1,4-Dioxane/Water Catalyst->Solvent Heating Heat to 100 °C (4-12 h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Ethyl Acetate Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product 5-Aryl-3-ethenyl-2-methoxypyridine Purification->Product Heck_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 OxAdd R-Pd(II)XL2 Pd0->OxAdd Oxidative Addition (R-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert σ-Alkyl Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (-HX, Base) Product Substituted Alkene RX R-X Alkene Alkene

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 5-Bromo-3-ethenyl-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-532 Topic: Yield Optimization & Troubleshooting for 5-Bromo-3-ethenyl-2-methoxypyridine Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of This compound (also known as 5-bromo-2-methoxy-3-vinylpyridine) presents a classic chemoselectivity challenge: installing a vinyl group at the C3 position without disturbing the C5-Bromine atom, while preventing polymerization of the styrene-like product.

Our technical assessment identifies the Iodo-Selective Suzuki Route as the highest-reliability pathway. Direct vinylation of the dibromo-precursor often leads to poor regioselectivity, whereas the 3-iodo-5-bromo intermediate leverages the significant reactivity difference between C–I and C–Br bonds to ensure exclusive C3 functionalization.

Part 1: The "Golden Route" Protocol

The most robust method involves a two-step sequence starting from commercially available 5-bromo-2-methoxypyridine .

Step 1: Regioselective Iodination

Objective: Synthesize 5-bromo-3-iodo-2-methoxypyridine.

  • Mechanism: Electrophilic aromatic substitution. The C2-methoxy group is a strong ortho-director, activating C3. The C5-bromo group blocks the para position relative to the methoxy, forcing iodination to C3.

  • Reagents:

    
    -Iodosuccinimide (NIS) (1.1 eq) in Acetonitrile or TFA.
    
  • Critical Control: Monitor reaction temperature (keep < 80°C) to prevent over-iodination or scrambling.

Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Install the vinyl group at C3 while preserving the C5-Br bond.

  • Reagents: Potassium vinyltrifluoroborate (1.05 eq), PdCl₂(dppf)·DCM (3-5 mol%), Cs₂CO₃ (3.0 eq).

  • Solvent: THF:H₂O (9:1).

  • Why this works:

    • Selectivity: The oxidative addition of Pd(0) to the C–I bond is orders of magnitude faster than to the C–Br bond.

    • Reagent Stability: Potassium vinyltrifluoroborate is more stable than vinylboronic acid (which suffers from polymerization and protodeboronation) and provides a "slow release" of the active vinyl species.

Part 2: Visual Workflows

Reaction Scheme & Selectivity Logic

ReactionScheme Start 5-Bromo-2-methoxypyridine (Starting Material) Step1 Step 1: Iodination (NIS, MeCN) Start->Step1 Electrophilic Subst. (Ortho to OMe) Inter Intermediate: 5-Bromo-3-iodo-2-methoxypyridine Step1->Inter High Yield (>85%) Step2 Step 2: Suzuki Coupling (K-Vinyl-BF3, PdCl2(dppf)) Inter->Step2 Chemoselective C-I Activation Product Target: This compound Step2->Product Target Yield: 75-85% Side1 Side Product: Bis-vinylated species Step2->Side1 Over-reaction (Temp > 90°C) Side2 Side Product: Polymerized Material Product->Side2 Lack of Inhibitor

Caption: The strategic use of the 3-iodo intermediate ensures the C5-Bromine remains intact during the vinylation step.

Part 3: Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Setup & Reagents

Q: Why is my yield dropping during the coupling step (<40%)? A: The most common culprit is protodehalogenation or catalyst death .

  • Diagnosis: If you see 5-bromo-2-methoxypyridine (loss of vinyl) or 3-ethenyl-2-methoxypyridine (loss of Br) in the LCMS.

  • Solution:

    • Degas thoroughly: Oxygen promotes homocoupling and catalyst deactivation. Sparge solvents with Argon for 20 mins.

    • Switch Catalyst: Move from Pd(PPh3)4 to PdCl₂(dppf) . The bidentate ligand (dppf) prevents

      
      -hydride elimination and increases stability.
      
    • Base Choice: Use Cs₂CO₃ instead of K₂CO₃. Cesium salts often improve solubility and reaction rates in THF/Water systems, allowing you to run at lower temperatures (60°C vs 80°C).

Q: Can I use vinylboronic acid pinacol ester instead of the trifluoroborate? A: Yes, but with caution.

  • Risk: Vinyl boronates are prone to polymerization and hydrolysis.

  • Mitigation: If using the ester, add it in two portions (0.6 eq at T=0, 0.6 eq at T=2h) to maintain a steady concentration of active nucleophile without overwhelming the catalyst.

Phase 2: Workup & Purification

Q: My product turns into a gum/solid on the rotovap. What happened? A: You likely experienced spontaneous polymerization . Vinyl pyridines are electron-deficient styrenes and are highly prone to radical polymerization, especially when concentrated.

  • The Fix:

    • Add an Inhibitor: Add 4-tert-butylcatechol (TBC) or Hydroquinone (approx. 100-500 ppm) to the collection flask before evaporating the solvent.

    • Temperature Control: Keep the water bath < 35°C .

    • Neutralize Silica: Standard silica gel is slightly acidic, which can catalyze polymerization or degradation. Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

Phase 3: Impurity Profiling
Impurity Observed (LCMS/NMR)Probable CauseCorrective Action
Bis-vinylated product (Vinyl at C3 & C5)Reaction temperature too high; Catalyst too active (e.g., XPhos, SPhos).Lower temp to 60°C. Reduce catalyst loading to 2 mol%. Ensure stoichiometry is strict (1.05 eq vinyl).
Des-bromo product (Vinyl at C3, H at C5)"Over-reduction" or hydride source present.Ensure solvent is anhydrous (if using anhydrous protocol) or degassed. Avoid alcohols as co-solvents if possible.
Homocoupled Vinyl (Butadiene derivative)Oxygen in the system.[1]Improved degassing (Freeze-Pump-Thaw).
Starting Material (Iodo) Catalyst poisoning or old reagents.Check Pd source color (should be vibrant). Verify Vinyl-BF3 quality (should be free-flowing solid).

Part 4: Detailed Experimental Protocol (Suzuki Step)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Charge Reactor: To a dry flask, add 5-bromo-3-iodo-2-methoxypyridine (1.0 equiv), Potassium vinyltrifluoroborate (1.05 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add degassed THF/Water (9:1) [Concentration: 0.1 M].

  • Catalyst Addition: Add PdCl₂(dppf)·DCM (0.03 equiv). Tip: Add catalyst last to minimize exposure to air in solution.

  • Reaction: Heat to 65°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Stop Criteria: Stop when Starting Material < 2%. Do not wait for "perfect" conversion if bis-vinyl impurity starts appearing (maintain < 5%).

  • Workup:

    • Cool to Room Temp.

    • Dilute with EtOAc and wash with Water/Brine.

    • CRITICAL: Add TBC (10 mg) to the organic layer before drying.

    • Dry over Na₂SO₄, filter, and concentrate at < 30°C .

  • Purification: Flash chromatography (Hexane/EtOAc) on TEA-neutralized silica .

References

  • Regioselectivity in Pyridine Couplings

    • Title: "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source:Chemical Science (via NCBI)
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
    • Source: Yoneda Labs
    • URL:[Link]

  • Title: "Stabilization of methyl, vinyl pyridine" (Patent US2861997A)
  • Precursor Synthesis (Iodination)

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives" (Describes 5-bromo-2-methylpyridin-3-amine coupling, analogous regiochemistry)
    • Source: MDPI Molecules
    • URL:[Link]

  • General Reactivity of Halopyridines

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"
    • Source:Chemical Science (RSC)
    • URL:[Link]

Sources

Technical Support Center: Stability of 5-Bromo-3-ethenyl-2-methoxypyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-3-ethenyl-2-methoxypyridine. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. As a Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate potential challenges and ensure the integrity of your experiments.

Given the specific substitution pattern of this molecule, it possesses several reactive sites that can be susceptible to degradation under acidic conditions. This guide is structured to address these potential issues in a question-and-answer format, explaining the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in acidic media?

The main stability concerns arise from the three key functional groups on the pyridine ring: the 2-methoxy group, the 3-ethenyl (vinyl) group, and the pyridine nitrogen itself. Each of these can interact with acid, potentially leading to degradation of the molecule. The primary predicted pathways of degradation are:

  • Protonation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be readily protonated in acidic conditions, forming a pyridinium salt.[1] This alters the electron density of the entire ring system, which can influence the reactivity of the other substituents.

  • Acid-Catalyzed Hydration of the Ethenyl Group: The vinyl group is susceptible to electrophilic addition. In the presence of acid and a nucleophile like water, it can undergo hydration to form an alcohol, following Markovnikov's rule.[2][3][4]

  • Hydrolysis of the 2-Methoxy Group: The 2-methoxy group can be hydrolyzed under acidic conditions to yield the corresponding 2-pyridone.[5][6][7] This is a common reaction for 2-alkoxypyridines.

The C-Br bond is generally stable under these conditions and less likely to be the primary site of reaction.

Troubleshooting Guide
Issue 1: I'm observing a new, more polar spot on my TLC plate after exposing my compound to acidic conditions. What could it be?

This is a common observation and likely indicates a reaction at the ethenyl or methoxy group.

Possible Cause A: Hydration of the Ethenyl Group

  • Mechanism: The double bond of the ethenyl group can be protonated by acid to form a carbocation intermediate. Nucleophilic attack by water then leads to the formation of a secondary alcohol.[8][9][10] This new hydroxyl group significantly increases the polarity of the molecule.

  • Troubleshooting/Verification:

    • Mass Spectrometry (MS): Look for a mass increase of 18 amu (the mass of water) in your product mixture.

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad peak in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you would expect to see the disappearance of the vinyl protons and the appearance of new signals corresponding to a CH(OH)CH₃ group.

Possible Cause B: Hydrolysis of the 2-Methoxy Group

  • Mechanism: Acid-catalyzed hydrolysis of the 2-methoxy group results in the formation of a 2-pyridone.[5][6] 2-Pyridones are known to be significantly more polar than their 2-methoxy counterparts due to their ability to form strong hydrogen bonds.

  • Troubleshooting/Verification:

    • MS: Look for a mass decrease of 14 amu (CH₂).

    • IR Spectroscopy: Look for the appearance of a strong C=O stretch around 1650 cm⁻¹.

    • NMR Spectroscopy: In ¹H NMR, the singlet corresponding to the methoxy group (around 4 ppm) will disappear. In ¹³C NMR, the methoxy carbon signal will be absent, and a new carbonyl signal will appear downfield.

Workflow for Distinguishing Between Hydration and Hydrolysis

Caption: Decision workflow for identifying the cause of increased polarity.

Issue 2: My reaction mixture is turning into a sticky, insoluble material under acidic conditions.

This is indicative of polymerization.

Possible Cause: Acid-Catalyzed Polymerization of the Ethenyl Group

  • Mechanism: The protonation of the ethenyl group to form a carbocation can initiate a chain-reaction polymerization with other vinylpyridine molecules.[11][12] This is particularly a risk in concentrated solutions or with strong acids.

  • Troubleshooting/Prevention:

    • Lower the temperature: Polymerization often has a higher activation energy than other desired reactions.

    • Use a less concentrated solution: This reduces the proximity of monomer units.

    • Choose a weaker acid or a buffered system: This can reduce the concentration of the carbocation intermediate.[13]

    • Protect the vinyl group: If the vinyl group is not essential for the desired reaction, it could be temporarily protected (e.g., by dihydroxylation and subsequent protection of the diol) and regenerated later.

Predicted Degradation Pathways

G cluster_0 Primary Degradation Pathways A 5-Bromo-3-ethenyl- 2-methoxypyridine B Hydration Product (Alcohol) A->B + H₂O/H⁺ C Hydrolysis Product (2-Pyridone) A->C H₃O⁺ D Polymer A->D H⁺ (catalytic)

Caption: Potential degradation pathways under acidic conditions.

Issue 3: How does the protonation of the pyridine nitrogen affect the stability of the molecule?

Protonation of the pyridine nitrogen has a significant electronic effect on the entire molecule.

  • Increased Electron-Withdrawing Character: The resulting pyridinium cation is much more electron-deficient than the neutral pyridine. This can:

    • Deactivate the vinyl group towards further electrophilic attack, potentially slowing down hydration or polymerization to some extent.

    • Activate the 2-position for nucleophilic attack, which could facilitate the hydrolysis of the methoxy group.

  • Solubility Changes: The formation of the pyridinium salt will increase the solubility of the compound in polar, protic solvents.

Experimental Protocol: Assessing Stability

To quantitatively assess the stability of this compound under your specific acidic conditions, a time-course study using HPLC or LC-MS is recommended.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Prepare the Acidic Medium: Prepare the acidic solution you intend to use for your reaction (e.g., 1M HCl in water, or trifluoroacetic acid in dichloromethane).

  • Initiate the Experiment: At time zero, add a known volume of the stock solution to the acidic medium at your desired reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop any further degradation.

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, LC-MS) to monitor the disappearance of the starting material and the appearance of any degradation products.

Data Presentation: Stability Profile

Time (minutes)Starting Material (%)Degradation Product A (%)Degradation Product B (%)
010000
159541
308893
6075187
120553510
References
  • Filo. (2025, September 10). What is the mechanism for the acid-catalyzed hydration of vinyl ethers?
  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving...
  • SciSpace. (n.d.). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects.
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. Available at: [Link]

  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available at: [Link]

  • RSC Publishing. (2024, May 11). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Available at: [Link]

  • U.S. Patent No. 3,947,526. (1976). Polymerization of vinylpyridine. Google Patents.
  • HBr Addition. (n.d.). Retrieved from [Link]

  • Pearson+. (2024, April 5). What is the major product obtained from the addition of HBr to ea... Available at: [Link]

  • Chemistry Stack Exchange. (2015, April 16). Addition of HBr to Vinyl bromide. Available at: [Link]

Sources

5-Bromo-3-ethenyl-2-methoxypyridine reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 5-Bromo-3-ethenyl-2-methoxypyridine

Executive Summary & Compound Profile

Compound: this compound CAS: (Analogous derivatives: 13472-85-0 for parent) Molecular Formula: C


H

BrNO Key Functionalities:
  • Pyridine Nitrogen: Weakly basic (modulated by 2-OMe), potential for silanol interaction (streaking).

  • 3-Ethenyl (Vinyl) Group: Acid-sensitive; prone to polymerization or hydration on active silica.

  • 5-Bromo: Lipophilic handle; UV-active.

  • 2-Methoxy: Electron-donating; increases polarity relative to halopyridines but reduces basicity compared to alkyl pyridines.

Critical Monitoring Challenge: The primary challenge is preserving the integrity of the ethenyl (vinyl) group during the stationary phase interaction. Acidic silica gel can catalyze the polymerization or hydration of the vinyl moiety, leading to false "decomposition" signals or baseline smearing.

Core Protocol: TLC Method Development

Q: What is the optimal mobile phase for this specific pyridine derivative?

A: Do not rely on a single solvent system. Due to the competing lipophilicity of the bromo/vinyl groups and the polarity of the pyridine ring, a binary gradient with a basic modifier is required.

Recommended System: Hexanes : Ethyl Acetate (8:2 to 7:3 v/v)

  • Modifier (Crucial): Add 1% Triethylamine (TEA) or 0.5% NH

    
    OH  to the mobile phase.
    
  • Why? The pyridine nitrogen can hydrogen-bond with acidic silanol groups (

    
    ) on the plate, causing "tailing" (streaking). The amine modifier blocks these sites, sharpening the spot.
    
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F

(Aluminum/Glass)
Standard resolution; F

allows UV detection.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier for the lipophilic Br/Vinyl groups.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to elute the basic heterocycle.
Additive 1% Triethylamine (TEA)Mandatory. Neutralizes silica acidity to prevent vinyl degradation and streaking.
Typical R

0.35 – 0.55Ideal window for separation from starting materials (e.g., 5-bromo-3-formyl-2-methoxypyridine).
Q: How do I visualize the vinyl group specifically?

A: While UV is standard, it does not confirm the chemical integrity of the vinyl group. Use a dual-visualization strategy.

  • Non-Destructive: UV Lamp (254 nm) . The conjugated pyridine system will quench the indicator, appearing as a dark purple spot on a bright green background.

  • Functional Group Specific: KMnO

    
     Stain (Basic) .
    
    • Mechanism: Potassium permanganate oxidizes the alkene (ethenyl group) to a diol/ketone.

    • Result: The spot turns bright yellow/brown on a purple background almost instantly. This confirms the double bond is intact.

    • Note: The starting material (likely an aldehyde or bromide) will NOT stain as intensely or rapidly as the vinyl product.

Troubleshooting Guide (Q&A)

Issue 1: The product spot appears as a long streak or "comet" rather than a circle.
  • Diagnosis: Protonation of the pyridine nitrogen by silica silanols.[1]

  • Solution: Pre-treat the TLC plate.[2][3][4]

    • Dip the dry TLC plate into a solution of 5% TEA in Hexanes.

    • Let it dry completely.

    • Run the TLC using your standard solvent system (also containing 1% TEA).

    • Causality: This "deactivates" the silica surface before the sample is even applied.

Issue 2: The product spot disappears or shows a baseline smear after drying.
  • Diagnosis: On-plate decomposition. The vinyl group is acid-sensitive and may be polymerizing or hydrating due to the acidity of the silica gel (pH ~5).

  • Verification (2D-TLC Test):

    • Spot the sample at the corner of a square plate.[1]

    • Elute in Direction 1.

    • Dry the plate, rotate 90°, and elute again in the same solvent.[1]

    • Result: If the spot lies off the diagonal, the compound is decomposing on the silica.[1]

  • Solution: Switch to Alumina (Basic) or Amino-bonded Silica (NH2) plates, which are non-acidic and preserve vinyl stability.

Issue 3: Co-elution with the starting material (e.g., 5-bromo-2-methoxypyridine).
  • Diagnosis: Insufficient selectivity (

    
    ). Both compounds are lipophilic pyridines.
    
  • Solution: Change the selectivity mechanism.

    • Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • New System:Toluene : Acetone (9:1) . Toluene interacts via

      
       stacking with the aromatic rings, often separating vinyl derivatives (more planar/conjugated) from their alkyl/bromo precursors better than simple polarity-based systems.
      

Visual Workflows

Figure 1: Method Development Decision Matrix

Caption: Logical workflow for selecting the optimal stationary and mobile phases based on compound stability and resolution.

TLC_Method_Dev Start Start: this compound Check_UV Step 1: Check UV Activity (254 nm) Is the spot visible? Start->Check_UV Standard_Solvent Step 2: Run Standard Solvent Hex/EtOAc (7:3) Check_UV->Standard_Solvent Eval_Shape Evaluate Spot Shape Standard_Solvent->Eval_Shape Streak Result: Streaking/Tailing Eval_Shape->Streak Poor Shape Clean Result: Round Spot Eval_Shape->Clean Good Shape Add_TEA Action: Add 1% TEA to Mobile Phase Or Pre-wash plate with TEA Streak->Add_TEA Eval_Stab Step 3: Stability Check (2D TLC) Clean->Eval_Stab Add_TEA->Eval_Stab Decomp Result: Off-Diagonal Spots (Vinyl Polymerization) Eval_Stab->Decomp Unstable Stable Result: On-Diagonal Spots Eval_Stab->Stable Stable Switch_Phase Action: Switch to Alumina or Amino-Silica Plates Decomp->Switch_Phase Final_Method Final Method Established: Hex/EtOAc + TEA Visualization: UV + KMnO4 Stable->Final_Method Switch_Phase->Final_Method

Detailed Experimental Protocols

Protocol A: Preparation of Basic KMnO Stain (Vinyl-Specific)

Use this to confirm the presence of the ethenyl double bond.

  • Dissolve: 1.5 g KMnO

    
     and 10 g K
    
    
    
    CO
    
    
    in 200 mL distilled water.
  • Add: 1.25 mL of 10% NaOH solution.

  • Usage: Dip the developed TLC plate quickly. Wipe the back.[4] Heat gently with a heat gun until spots appear (yellow on purple).

    • Caution: Do not overheat; vinyl pyridines can oxidize too rapidly, turning the whole baseline brown.

Protocol B: The "2D-TLC" Stability Test

Use this if you suspect your compound is degrading on the silica.

  • Plate: Use a 10x10 cm silica plate.

  • Spotting: Apply the reaction mixture at the bottom-left corner (1.5 cm from edges).

  • Run 1: Elute with Hex/EtOAc (7:3) + 1% TEA.

  • Dry: Air dry the plate for 10 minutes. Do not use heat (heat promotes polymerization).

  • Rotate: Turn the plate 90° counter-clockwise so the eluted spots are now at the bottom.

  • Run 2: Elute again in the exact same solvent system.

  • Visualize: Under UV.

    • Interpretation: If the spot appears on the diagonal line connecting the corners, it is stable.[1] If a new spot appears below the diagonal or as a streak, the compound degraded during the drying/second run.

References

  • Reich, H. J. (2024). TLC Stains and Visualization. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Standard reference for chromatographic principles of basic heterocycles).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on pyridine reactivity and vinyl group instability).
  • Macherey-Nagel. (2025). TLC Troubleshooting Guide: Separation of Basic Compounds. [Link]

Sources

Technical Support Center: Vinylpyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Reaction Conditions for Vinylpyridine (VP) Synthesis Ticket ID: VP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Vinylpyridines (2-VP and 4-VP) are reactive monomers critical for functionalizing latex, constructing drug scaffolds (e.g., Axitinib), and synthesizing functional polymers.[2] Their synthesis is complicated by two opposing forces: the thermodynamic difficulty of forming the vinyl group and the kinetic tendency of that group to spontaneously polymerize ("popcorn" polymerization).

This guide replaces generic textbook advice with field-proven optimization strategies for the two primary synthesis routes: Condensation/Dehydration (Industrial/Bulk) and Heck Coupling (Medicinal/Fine Chemical).[1]

Reaction Workflow & Logic

The following diagram outlines the critical decision pathways for synthesis and the associated failure points.

VP_Synthesis_Workflow Start Select Starting Material RouteA 2-Methylpyridine (2-Picoline) Start->RouteA Bulk / Monomer Synthesis RouteB Halopyridine + Vinyl Source Start->RouteB Drug Scaffold / Derivative StepA1 Step 1: Hydroxyethylation (HCHO, 130-160°C, High Pressure) RouteA->StepA1 StepB1 Heck Coupling (Pd Cat., Base, Additives) RouteB->StepB1 StepA2 Step 2: Dehydration (NaOH/KOH, Vacuum Distillation) StepA1->StepA2 Conversion > 30% Issue1 ! CRITICAL FAILURE ! Low Conversion / Reversibility StepA1->Issue1 Temp < 130°C Issue2 ! CRITICAL FAILURE ! Spontaneous Polymerization StepA2->Issue2 No Inhibitor / High Press Product Pure Vinylpyridine StepA2->Product Vacuum < 100 mmHg Issue3 ! CRITICAL FAILURE ! Catalyst Poisoning (N-Coordination) StepB1->Issue3 No Ligand/Additive StepB1->Product

Figure 1: Decision matrix for vinylpyridine synthesis routes, highlighting critical failure modes (Red) and process steps (Grey).

Module A: The Ladenburg Route (2-Picoline + Formaldehyde)[1][3]

This is the standard method for synthesizing 2-vinylpyridine.[1] It is a two-step process involving the condensation of 2-methylpyridine with formaldehyde followed by dehydration.[1][3][4]

Step 1: Hydroxyethylation (Condensation)

Reaction: 2-Methylpyridine + HCHO


 2-(2-Hydroxyethyl)pyridine[1]
ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1:0.4 to 1:0.6 (Picoline:HCHO)Use excess picoline. High formaldehyde conc.[1] promotes formation of di-substituted byproducts (diols) which reduce yield.[1]
Temperature 130°C – 160°CBelow 130°C, reaction is too slow. Above 160°C, tar formation increases significantly [1].
Pressure 0.5 – 9.0 MPa (Autoclave)Formaldehyde is volatile; pressure ensures liquid-phase contact and shifts equilibrium toward the product [2].[1]
Residence Time 1 – 2 HoursExtended times favor reversibility (retro-aldol) and oligomerization.[1]
Step 2: Dehydration

Reaction: 2-(2-Hydroxyethyl)pyridine


 2-Vinylpyridine + H

O[1]

Protocol:

  • Catalyst: Use 50% aq. NaOH or KOH.[1][2][3][5] Solid acids (like H

    
    SO
    
    
    
    ) are effective but often cause charring/polymerization of the vinyl product.
  • Setup: Reactive Distillation. Do not reflux; distill the product as it forms.

  • Pressure: Maintain vacuum at 8.0–10.0 kPa (60–75 mmHg) .

  • Inhibitor: Add 4-tert-butylcatechol (TBC) (500–1000 ppm) to the collection flask and the pot.[1]

Troubleshooting Guide (Module A):

Q: My yield in Step 1 is stuck at 30%. How do I improve it? A: This is thermodynamically limited. Do not push for 100% conversion; you will generate tars.[1] The industry standard is ~30-40% conversion per pass. [1] * Action: Stop the reaction, distill off the unreacted 2-methylpyridine (recycle it), and proceed to Step 2 with the residue.

Q: The product polymerizes in the condenser column. A: This is "popcorn polymerization."

  • Action 1: Ensure your vacuum is strong enough to keep the pot temperature below 110°C.

  • Action 2: Use a "vapor phase inhibitor." Nitric oxide is used industrially, but for labs, ensure the condenser has a large surface area and is cooled aggressively to minimize residence time of the liquid monomer on the glass surface [3].

Module B: Heck Coupling (Advanced/Derivatives)

For complex drug scaffolds (e.g., attaching a vinylpyridine moiety to an aryl core), the Heck reaction is superior to the Ladenburg route.

Core Challenge: The pyridine nitrogen is a strong ligand.[1] It coordinates to the Palladium (Pd) catalyst, displacing the phosphine ligands and deactivating the cycle ("poisoning").

Optimized Protocol (Ligand-Free / Additive Enhanced)
ComponentRecommendationMechanism of Action
Catalyst Pd(OAc)

(2-5 mol%)
Simple Pd(II) sources often outperform complex phosphine catalysts here.[1]
Base LiOAc or NaHCO

Weaker bases prevent side reactions.[1] LiOAc sequesters HBr formed [4].[1][6]
Additive LiCl (1-2 equiv) CRITICAL. Chloride ions stabilize the Pd species and prevent pyridine coordination poisoning.[1]
Solvent DMF or DMAHigh polarity helps solubilize the ionic intermediates.[1]
Temp 90°C – 110°C

Troubleshooting Guide (Module B):

Q: The reaction turns black immediately and stops (Pd Black formation). A: The catalyst is precipitating before entering the catalytic cycle.

  • Fix: Increase the ligand loading (if using phosphines) or switch to the "Jeffery conditions" (Pd(OAc)

    
     + TBAB). The quaternary ammonium salt (TBAB) stabilizes Pd nanoparticles [5].
    

Q: I am getting the linear (E)-isomer, but I need the branched isomer. A: Heck coupling heavily favors the linear (E)-product (beta-arylation) due to sterics. [1] * Fix: You cannot easily force Heck to be branched on this substrate. Switch to Cobalt-catalyzed hydrovinylation or Rhodium-catalyzed addition of organoborons to vinylpyridines if branched regioselectivity is required [6].[1]

Stabilization & Handling (Safety Critical)

Vinylpyridines are lachrymators (tear gas agents) and neurotoxins. They are also thermally unstable.[1]

Inhibitor Selection Table
InhibitorUsage ContextRemoval Method
TBC (4-tert-butylcatechol) Storage / ShippingWash with dilute NaOH (TBC becomes water-soluble phenolate) or pass through an Alumina column [7].[1]
Phenothiazine High-Temp DistillationDistillation (it has a high boiling point and remains in the pot).[1]
Hydroquinone General PurposeCaustic wash.[1]

Storage Protocol:

  • Store at < 4°C.

  • Ensure 100-200 ppm TBC is present.[1]

  • Do not store under pure Nitrogen if using Phenolic inhibitors. Phenols (like TBC) require dissolved Oxygen to function as radical scavengers.[1] Store under air or lean air.[1]

References

  • Shimizu, S. et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.[1]

  • ChemicalBook. "2-Vinylpyridine: Properties, Production process and Uses."[1] ChemicalBook, 2024.

  • Winter, R. et al. "Inhibition of polymerization during distillation of monomers."[1] EP 0301879 A2, European Patent Office, 1989.

  • Littke, A. F., & Fu, G. C. "Heck reactions of aryl halides with vinylpyridines." Journal of the American Chemical Society, 2001.

  • Reiser, O. et al. "Heck-type coupling of fused bicyclic vinylcyclopropanes."[1] ChemRxiv, 2019.

  • Krische, M. J. et al. "Branch-Selective Reductive Coupling of 2-Vinyl Pyridines."[1] NIH / PMC, 2017.

  • Cislak, F. E. "Inhibitor removal from vinyl pyridines."[1] US Patent 2,826,581, 1958.[1]

Sources

Technical Support Center: A Guide to the Synthesis and Purification of 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling 5-Bromo-3-ethenyl-2-methoxypyridine. As a valued member of the research community, you are likely working with this versatile pyridine derivative as a key building block in complex molecule synthesis. However, its unique combination of a vinyl group, a brominated pyridine ring, and a methoxy substituent presents specific stability challenges during post-reaction workup and purification.

This guide is structured to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the potential decomposition pathways and to equip you with robust, field-tested strategies to ensure the integrity and maximize the yield of your target compound. Our approach is built on anticipating problems before they arise, transforming your workup from a source of yield loss into a reliable and reproducible process.

Core Principles: Understanding the Instability of this compound

The key to a successful workup is understanding the molecule's inherent vulnerabilities. Three primary pathways of decomposition must be managed: acid-catalyzed vinyl polymerization, palladium-mediated debromination, and oxidation.

  • Acid Sensitivity and Vinyl Group Polymerization: The vinyl group on the pyridine ring is highly susceptible to polymerization. This process can be initiated by trace acidic conditions, which may be introduced during an aqueous wash intended to remove basic reagents.[1] Vinylpyridines are known to be unstable and can autopolymerize, a reaction often accelerated by heat or acidic environments.[2][3][4] Protonation of the basic pyridine nitrogen can further activate the molecule towards unwanted side reactions.[5][6]

  • Residual Catalyst and Debromination: this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[7][8] A frequent and often overlooked side reaction during workup is the hydrodehalogenation of the C-Br bond, which is catalyzed by residual Pd(0) species from the reaction.[9] This results in the formation of the undesirable 3-ethenyl-2-methoxypyridine byproduct, which can be difficult to separate.

  • Oxidative and Thermal Stress: Like many complex organic molecules, the compound is sensitive to both atmospheric oxygen and elevated temperatures. The vinyl group is particularly prone to oxidative degradation.[10] Unnecessary exposure to heat during solvent removal can accelerate both polymerization and other decomposition pathways.[11]

This guide will address each of these failure points with specific, actionable troubleshooting advice.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" or becoming an insoluble gum during the aqueous workup. What is happening and how do I prevent it?

Answer: This is a classic sign of acid-induced polymerization of the vinyl group. You are likely using an acidic wash (e.g., 1M HCl, sat. NH₄Cl) to neutralize a base or remove inorganic salts. For this specific molecule, this is a critical error.

Root Cause Analysis: The vinylpyridine moiety is sensitive to acid. Even the slightly acidic nature of saturated ammonium chloride (pH ~5.2) can be sufficient to initiate polymerization, especially if residual palladium is present.

Recommended Solution: The Neutral/Mildly Basic Wash Protocol

  • Avoid all acidic washes. Do not use HCl, H₂SO₄, NH₄Cl, or even citric acid.

  • Primary Quench: Upon reaction completion, cool the mixture to room temperature. Quench not with acid, but with deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Aqueous Wash Sequence: During the extractive workup, wash the organic layer sequentially with:

    • Deionized Water

    • Saturated Aqueous Sodium Bicarbonate (if the reaction was run under basic conditions and you need to ensure full neutralization)

    • Saturated Aqueous Sodium Chloride (Brine) to break up emulsions and remove bulk water.

  • Temperature Control: Perform all extractions and washes at room temperature or below (using a cool water bath) to minimize thermal stress.

Q2: LC-MS and NMR analysis shows a significant amount of a debrominated byproduct. How can I avoid this loss of the bromide?

Answer: You are observing palladium-catalyzed hydrodehalogenation. This occurs when residual Pd(0) from your cross-coupling reaction remains active during the workup phase, especially in the presence of a hydrogen source (e.g., solvent, water).

Root Cause Analysis: The C-Br bond on the electron-deficient pyridine ring is susceptible to oxidative addition by Pd(0). The resulting Pd(II) intermediate can then undergo further reactions that lead to the cleaved C-H bond.

Recommended Solution: Proactive Palladium Scavenging

Immediately after the initial quench and before solvent removal, treat the organic layer to remove residual palladium.

Protocol: Thiol-Based Scavenging

  • After completing the aqueous washes and separating the organic layer, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger (e.g., PS-Thiol) to the organic solution.

  • Stir the mixture gently at room temperature for 1-2 hours. The thiol groups will covalently bind to the palladium, effectively sequestering it.

  • Filter the mixture through a pad of celite to remove the scavenger and the bound palladium.

  • Proceed with drying the organic layer (e.g., over anhydrous Na₂SO₄) and concentrating.

Alternatively, a wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can sometimes be effective, but can introduce other purification challenges.

Q3: My compound turns dark yellow or brown as I remove the solvent on the rotary evaporator. Is this normal?

Answer: While a faint yellow color can be acceptable, significant darkening indicates decomposition, likely from a combination of oxidation and thermally-induced polymerization.

Root Cause Analysis: Concentrating the solution at elevated temperatures and in the presence of atmospheric oxygen creates ideal conditions for degradation of the sensitive vinyl group.

Recommended Solutions: Gentle Concentration and Radical Inhibition

  • Temperature Control: Always use a rotary evaporator with a water bath set to a low temperature (≤ 30 °C). High vacuum is preferable to high heat for solvent removal.

  • Introduce a Radical Inhibitor: Before beginning concentration, add a small amount (e.g., a few crystals) of a radical inhibitor like Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol to the filtered, dried organic solution.[3][4] These inhibitors will quench radical chain reactions that lead to polymerization and oxidative degradation.

  • Inert Atmosphere: For maximum stability, consider concentrating under a nitrogen or argon bleed into the rotary evaporator to minimize contact with oxygen.

Data & Workflow Summaries

Table 1: Troubleshooting Matrix for Workup Issues
Symptom Observed Probable Root Cause Primary Corrective Action Secondary Action
Product becomes oily, sticky, or insolubleAcid-catalyzed polymerization of the vinyl groupImmediately cease use of any acidic wash (e.g., HCl, NH₄Cl). Use only neutral or mildly basic washes (H₂O, sat. NaHCO₃).Keep all workup steps at or below room temperature.
Significant (>5%) debrominated byproductResidual Pd(0) catalyst from cross-couplingTreat the organic layer with a palladium scavenger (e.g., thiol-functionalized silica) before concentration.Ensure the reaction has gone to full completion to consume the Pd(0) catalyst.
Solution darkens during solvent removalOxidation and/or thermal degradationConcentrate under reduced pressure at low temperature (≤ 30 °C).Add a radical inhibitor (e.g., BHT) to the organic solution before concentration.
Low overall yield despite clean reactionCombination of all the above pathwaysImplement the full "Recommended Stabilizing Workup Protocol" described below.Store the final compound under an inert atmosphere at low temperature (< -10 °C).[2]
Diagram 1: Workup Decision Flowchart

This diagram illustrates the critical decision points and recommended steps to prevent decomposition.

G cluster_0 Problematic Workup cluster_1 Recommended Stabilizing Workup p_start Reaction Complete p_quench Quench with 1M HCl or sat. NH4Cl p_start->p_quench Acidic p_extract Extract & Wash p_quench->p_extract p_conc Concentrate at 40°C p_extract->p_conc High Temp p_end Low Yield Polymerized/Debrominated Product p_conc->p_end r_start Reaction Complete r_quench Quench with H2O or sat. NaHCO3 at RT r_start->r_quench Neutral r_extract Extract & Wash (Neutral/Basic) r_quench->r_extract r_pd_scavenge Treat Organic Layer with Thiol Scavenger r_extract->r_pd_scavenge Crucial Step r_inhibit Add BHT Inhibitor r_pd_scavenge->r_inhibit r_conc Concentrate at <30°C r_inhibit->r_conc Gentle r_end High Yield Pure Product r_conc->r_end

Caption: Comparison of a problematic vs. a stabilizing workup workflow.

Experimental Protocol: A Self-Validating Workup for this compound

This protocol integrates the best practices discussed above and is designed for a typical Suzuki or Stille coupling reaction on a 1-5 mmol scale.

Reagents & Equipment:

  • Reaction mixture in an organic solvent (e.g., Toluene, Dioxane, THF)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Palladium Scavenger (e.g., Silica-Thiol)

  • Celite®

  • Butylated hydroxytoluene (BHT)

  • Standard laboratory glassware, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature (approx. 20-25 °C).

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to the reaction solvent).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ (1x).

    • Brine (1x).

    • Note: If you used a Stille coupling, an initial wash with an aqueous KF solution can be performed to remove tin byproducts before the NaHCO₃ and brine washes.

  • Palladium Scavenging: Transfer the washed organic layer to an Erlenmeyer flask. Add the recommended loading of a thiol-based palladium scavenger (typically 5-10 equivalents relative to the palladium catalyst).

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Filtration: Prepare a small plug of Celite® in a Büchner funnel and filter the mixture, washing the filter cake with a small amount of the extraction solvent.

  • Drying: Transfer the filtered organic solution to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Inhibition and Concentration: Filter off the drying agent. To the clear, dried organic solution, add a single crystal of BHT. Concentrate the solvent in vacuo using a rotary evaporator with the water bath temperature set no higher than 30 °C.

  • Purification and Storage: The resulting crude oil or solid should be purified promptly by flash column chromatography. The pure compound should be stored in a freezer (-20 °C) under an inert atmosphere (Argon or Nitrogen).

Diagram 2: Key Decomposition Pathways

This diagram highlights the main molecular vulnerabilities to guide experimental choices.

G cluster_0 Decomposition Pathways Compound 5-Bromo-3-ethenyl- 2-methoxypyridine Polymer Polymerization Compound->Polymer H+ / Heat (Vinyl Group) Debromination Debromination Compound->Debromination Pd(0) / H-source (Bromo Group) Oxidation Oxidation Compound->Oxidation O2 / Light (Vinyl Group)

Caption: Major degradation routes for the target molecule.

By understanding these principles and implementing the recommended protocols, researchers can confidently navigate the workup of this compound, ensuring high yields and purity for their subsequent synthetic endeavors.

References

  • (Reference details not directly applicable
  • Benchchem. Preventing degradation of 3-Bromopyridine-D4 during reactions.
  • Kim, D., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? PubMed.
  • Li, Q., et al. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Publishing.
  • (Reference details not directly applicable
  • Organic Synthesis. Stille Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • Lv, P., et al. Effect of initial pH on pyridine degradation. ResearchGate.
  • Scientific Polymer Products. 4-Vinylpyridine.
  • Wikipedia. 2-Vinylpyridine.
  • (Reference details not directly applicable
  • International Journal of Research. (2014). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride).
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • ChemicalBook. 2-Methoxypyridine | 1628-89-3.
  • ChemicalBook. Application of 2-Vinylpyridine.
  • (Reference details not directly applicable
  • D-MATL. (2024). Acid-Triggered Radical Polymerization of Vinyl Monomers.
  • (Reference details not directly applicable
  • ECHEMI. 2-Methoxypyridine SDS, 1628-89-3 Safety Data Sheets.
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • Suzuki Coupling. (n.d.).
  • SynArchive. Stille Coupling.
  • ResearchGate. (2025). Correlation Between Vinyl Content of Recycled HDPE and Polymer Degradation: An NMR Approach.
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • (Reference details not directly applicable
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • (Reference details not directly applicable
  • Fujii, S., et al. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. PMC.

Sources

Common byproducts in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Pyridines Current Status: Operational 🟢 Logged User: Senior Researcher / Process Chemist Subject: Troubleshooting Common Byproducts & Impurities

Welcome to the Heterocycle Synthesis Support Hub

I am Dr. Aris, your Senior Application Scientist. In the synthesis of substituted pyridines, "purity" is often a battle against thermodynamic sinks. Pyridines are electron-deficient aromatics that coordinate to metals, resist electrophiles, and embrace nucleophiles—behaviors that generate specific, predictable byproduct profiles.

This guide bypasses standard textbook procedures to address the failure modes—why your reaction failed, what the impurity is, and how to fix it.

Module 1: The Hantzsch Synthesis & Cyclization

Target: De novo synthesis of polysubstituted pyridines. Common Symptom: "My product is a bright yellow solid, but the NMR shows aliphatic peaks where aromatics should be."

The Issue: Incomplete Aromatization (The "Yellow Wall")

The Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[1] This intermediate is often stable and colored (yellow). If your oxidation step is insufficient, you isolate the DHP, not the pyridine.

Diagnostic Check:

  • H-NMR: Look for a singlet around

    
     4.0–5.0 ppm (the 
    
    
    
    C4-H) and a broad singlet around
    
    
    5.0–8.0 ppm (the N-H).
  • Appearance: 1,4-DHPs are typically yellow/fluorescent; pure pyridines are often colorless or off-white.

Troubleshooting Protocol:

Impurity TypeCauseRemediation Strategy
1,4-Dihydropyridine Incomplete oxidation.Standard: Reflux with HNO

(careful of nitration) or DDQ (23-dichlorodicyanoquinone). Green: Use MnO

or NaNO

in acetic acid.
Dealkylated Pyridine Oxidative cleavage of C4-substituent.Switch to milder oxidants (e.g., CAN - Ceric Ammonium Nitrate) or aromatize using elemental sulfur.
Hantzsch Isomer (1,2-DHP) Kinetic control failure.Ensure thermodynamic equilibration during the initial condensation step (longer reflux before cooling).

Mechanism & Workflow Visualization:

Hantzsch_Workflow Start Aldehyde + Beta-Ketoester + NH3 DHP 1,4-Dihydropyridine (Yellow Intermediate) Start->DHP Condensation Pyridine Target Pyridine (Aromatic) DHP->Pyridine Oxidation (DDQ/HNO3) Byproduct_1 Byproduct: Dealkylated Pyridine DHP->Byproduct_1 Over-Oxidation (C4 Cleavage)

Caption: Pathway differentiation between successful aromatization and oxidative degradation.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Arylation of halopyridines. Common Symptom: "I see a mass of [M-X+H] in the LCMS. My halogen is gone, but the aryl group didn't attach."

The Issue: Protodehalogenation

Pyridines are electron-deficient.[2] During the catalytic cycle, after the oxidative insertion of Pd(0) into the C-X bond, the resulting Pd(II) species is electrophilic. If transmetallation (transfer of the boron group) is slow—often due to steric hindrance or poor base activation—the Pd-complex will scavenge a proton from trace water or solvent, leading to reduction (Ar-X


 Ar-H).

Q: Why is my catalyst dying? A: Pyridines are excellent ligands. The nitrogen lone pair can displace phosphine ligands on the Palladium, forming a stable, inactive Pd(Pyridine)_n complex. This is "Catalyst Poisoning."

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Mass [M-Hal+H] Protodehalogenation (Reduction).1. Use anhydrous solvents/bases (e.g., CsF or K

PO

in dry dioxane).2. Increase catalyst loading to outcompete protonolysis.
Mass [M-M] Homocoupling of Boronic Acid.1. Degas solvents thoroughly (O

promotes homocoupling).2. Slow addition of the boronic acid.
No Reaction Catalyst Poisoning (N-coordination).Use bulky, electron-rich ligands (e.g., XPhos , S-Phos ) that sterically prevent the pyridine nitrogen from binding to the Pd center.

Mechanistic Failure Point:

Suzuki_Failures Pd0 Pd(0) Active Species OxAdd Oxidative Addition (LnPd(II)-Ar-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pyridine N-binding) Pd0->Poison Coordination by Pyridine N TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Ar-B(OH)2 + Base Proto Protodehalogenation (Ar-H Byproduct) OxAdd->Proto Slow Transmetallation + H2O/Proton Source Product Coupled Product TransMet->Product Reductive Elimination

Caption: The "Death Valley" of Suzuki coupling: Competitive pathways leading to reduction or poisoning.

Module 3: Direct Functionalization (Minisci & Chichibabin)

Target: C-H functionalization. Common Symptom: "I have a mixture of isomers I cannot separate."

The Issue: Regioselectivity Breakdown
  • Minisci Reaction: Radical alkylation typically favors the C2 and C4 positions (electron-deficient sites). Without blocking groups, you get mixtures.

  • Chichibabin Reaction: Amination with NaNH

    
     attacks C2. If C2 is blocked, it may force C4 attack or lead to dimerization.
    

FAQ: How do I control Minisci Regioselectivity?

  • Electronic Control: Protonated pyridines (pyridinium salts) are more reactive at C2/C4.

  • Steric Control: If C2 is open, it is the kinetic product. To hit C4 exclusively, use a bulky radical source or block C2.

  • Polysubstitution: Radical reactions don't stop easily. If you see di-alkylated byproducts, stop the reaction at 70% conversion.

Protocol: Chichibabin Dimer Prevention

  • Symptom: Formation of 2,2'-bipyridine or coupled amines.

  • Fix: Ensure the reaction is run under strict anhydrous conditions (inert oil or xylene) and avoid excess heating. The intermediate

    
    -complex must eliminate hydride (as H
    
    
    
    gas); if this is slow, the intermediate can react with starting material.

Module 4: Purification & Isolation

Target: Isolating the pure base. Common Symptom: "My product is stuck in the water layer" or "It oils out with impurities."

The "pH Trap" Protocol Pyridines are weak bases (


).
  • Acidic Workup (pH < 3): Pyridine is protonated (

    
    ) and stays in water. Impurities (non-basic) extract into organic.
    
  • Basic Workup (pH > 10): Pyridine is free base (

    
    ) and extracts into organic.
    

Step-by-Step Isolation:

  • Acid Wash: Dissolve crude in EtOAc. Wash with 1M HCl. (Product goes to water; non-basic byproducts stay in EtOAc).

  • Discard Organic Layer.

  • Basify: Slowly add NaOH/NaHCO

    
     to the aqueous layer until pH > 10.
    
  • Extract: Extract the now cloudy aqueous layer with DCM or EtOAc.

  • Dry: Use Na

    
    SO
    
    
    
    . Do not use acidic drying agents.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on Pyridine reactivity and Hantzsch synthesis).
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Mechanisms for Hantzsch and Chichibabin).
  • Shen, L.; et al. "A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines."[3][4] Green Chem., 2009 , 11, 1414-1420.[3] Link

  • Choi, J.; et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] J. Am. Chem. Soc., 2021 , 143, 11927–11933.[5] Link

  • Billingsley, K.; Buchwald, S. L. "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew. Chem. Int. Ed., 2008, 47, 4695-4698.

Sources

Catalyst deactivation in cross-coupling of 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-3-ethenyl-2-methoxypyridine

Executive Summary: The "Double-Edged" Substrate

You are encountering difficulties with This compound because this substrate presents a "perfect storm" for Palladium catalyst deactivation. Unlike standard aryl halides, this molecule contains three distinct interference vectors that operate simultaneously:

  • The N-Poisoning Trap: The pyridine nitrogen (N1) is electron-rich due to the ortho-methoxy group (C2), making it a potent

    
    -donor that displaces phosphine ligands, forming stable, inactive Pd(II) species.
    
  • The Vinyl Sink: The C3-ethenyl tail is not innocent. It acts as a

    
    -acid, chelating Pd(0) into non-productive "resting states" or undergoing competitive polymerization (gunk formation).
    
  • The Oxidative Mismatch: While the C5-Br bond is activated for oxidative addition, the adjacent functionality destabilizes the catalytic intermediates, leading to rapid Pd black precipitation if the ligand shell is not sufficiently bulky.

This guide provides a root-cause analysis and a validated "Gold Standard" protocol to bypass these deactivation pathways.

Module 1: Deactivation Mechanics (Visualized)

To solve the problem, we must visualize the invisible competition occurring in your flask. The diagram below maps the Active Catalytic Cycle against the two primary Deactivation Pathways specific to your substrate.

DeactivationPathways Pd0 Active Pd(0) Species (Ligand Bound) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate N_Poison N-Coordination Trap (Stable Pd-Pyridine Complex) Pd0->N_Poison Ligand Displacement Vinyl_Trap Vinyl π-Chelation (Off-Cycle Resting State) Pd0->Vinyl_Trap Chelation Substrate 5-Bromo-3-ethenyl- 2-methoxypyridine Substrate->OxAdd Desired Path (Fast) Substrate->N_Poison N-Binding (Competitive) Substrate->Vinyl_Trap Alkene Binding PdBlack Pd Black (Irreversible Aggregation) N_Poison->PdBlack Ligand Loss Polymer Polymerization/Gunk (Radical/Coordination Chain) Vinyl_Trap->Polymer Heat/Radicals

Figure 1: The "Triangle of Death" for vinyl-pyridine substrates. The goal is to keep the catalyst in the Green cycle and out of the Red traps.

Module 2: Diagnostic Triage (Troubleshooting)

Use this Q&A section to identify which specific mechanism is killing your reaction based on visual symptoms.

Symptom A: The reaction turns black/grey within 15 minutes.

Diagnosis: Ligand Dissociation (The "Crash") The pyridine nitrogen is displacing your phosphine ligand. Once the ligand leaves, the "naked" Palladium atoms aggregate into Pd(0) clusters (Palladium Black), which are catalytically dead.

  • Fix: Switch to Type I Buchwald Ligands (e.g., XPhos or SPhos ). These ligands are extremely bulky and electron-rich. Their bulk creates a "steric roof" that physically prevents the pyridine nitrogen from binding to the Palladium center [1].

  • Immediate Action: Increase Ligand:Pd ratio to 2:1 or 3:1 to shift the equilibrium back toward the active species.

Symptom B: Conversion stalls at ~40-50%. Solution remains clear/brown.

Diagnosis: Product Inhibition (The "Poison") The product (the biaryl pyridine) is often a better ligand than the starting material. As product accumulates, it competes for the catalyst, eventually shutting down the cycle.

  • Fix: This is a kinetic issue. You need a catalyst with a higher Turnover Frequency (TOF) to finish the reaction before inhibition takes over.

  • Immediate Action: Switch to a Pre-catalyst system (e.g., XPhos Pd G4 ). Unlike traditional Pd(OAc)₂, these generate the active Pd(0) species immediately and quantitatively, avoiding the induction period where poisoning often starts [2].

Symptom C: Reaction mixture becomes viscous or forms a "gel" at the bottom.

Diagnosis: Vinyl Polymerization The vinyl group at C3 is polymerizing, likely initiated by trace radicals or the metal itself. This encapsulates the catalyst and consumes your substrate.

  • Fix: Add a radical scavenger.

  • Immediate Action: Add BHT (2,6-Di-tert-butyl-4-methylphenol) at 5–10 mol% loading. BHT inhibits radical polymerization of the vinyl group without interfering with the Pd-catalyzed cross-coupling cycle [3].

Module 3: The "Gold Standard" Protocol

This protocol is engineered to suppress N-binding (via steric bulk) and prevent polymerization (via scavengers).

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: 1.0 mmol

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate This compound1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile (Excess accounts for protodeboronation)
Catalyst XPhos Pd G4 0.02 (2 mol%)High-activity precatalyst; resists N-poisoning
Base K₃PO₄ (Anhydrous) 3.0Anhydrous base prevents hydrolysis; suspends well
Solvent 1,4-Dioxane 0.2 MNon-coordinating; good solubility for pyridines
Additive BHT 0.05 (5 mol%)CRITICAL: Prevents vinyl polymerization
Step-by-Step Execution:
  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids: Charge the vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • BHT (0.05 equiv)

    • XPhos Pd G4 (0.02 equiv)

    • Note: Adding the catalyst as a solid last ensures it doesn't decompose before solvent addition.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon 3 times .

    • Why? Oxygen accelerates both Pd deactivation and vinyl polymerization.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Tip: Do not exceed 100°C. Higher temps increase the rate of polymerization faster than the rate of coupling.

  • Monitoring: Check LCMS at 1 hour. If conversion is >90%, stop. Prolonged heating promotes side reactions.

Module 4: Troubleshooting Logic Tree

Follow this decision matrix if the Gold Standard protocol fails.

TroubleshootingTree Start Start: Low Yield / Failure CheckState Check Reaction Appearance Start->CheckState BlackPpt Black Precipitate? CheckState->BlackPpt Yes ClearSol Clear/Brown Solution? CheckState->ClearSol No Gunk Viscous/Gel? CheckState->Gunk Yes Sol_Ligand Ligand Failure: Switch to BrettPhos or AdBrettPhos BlackPpt->Sol_Ligand Sol_Poison Inhibition: Increase Temp to 100°C or Switch Solvent to n-BuOH ClearSol->Sol_Poison Sol_Poly Polymerization: Increase BHT to 20 mol% Lower Temp to 60°C Gunk->Sol_Poly

Figure 2: Decision matrix for rapid troubleshooting based on visual reaction cues.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[8] Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

  • Bovey, F. A., & Kolthoff, I. M. (1948).[9] Inhibition and Retardation of Vinyl Polymerization.[9][10][11] Chemical Reviews, 42(3), 491-525. [Link]

Sources

Managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: EXOTHERMIC REACTION MANAGEMENT IN PYRIDINE SYNTHESIS

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-EXO-CONTROL-001

INTRODUCTION: The Thermodynamics of Heterocycles

Welcome to the Pyridine Synthesis Support Center. You are likely here because your reaction temperature is deviating from the setpoint, or you are planning a scale-up and fear a thermal runaway.

Pyridine synthesis is deceptively dangerous. Whether you are performing a classic Hantzsch condensation , a Chichibabin amination , or a Pyridine N-oxidation , you are dealing with high-energy intermediates and significant enthalpy changes (


). In drug development, the transition from gram-scale (where heat dissipation is efficient) to kilogram-scale (where the surface-area-to-volume ratio drops drastically) is the "Valley of Death" for these reactions.

This guide is not a textbook; it is a field manual for stabilizing your chemistry.

MODULE 1: CRITICAL ALERT – The "Runaway" Protocol

Issue: “My reactor temperature is rising despite maximum cooling capacity. What do I do?”

Diagnosis: You are likely experiencing a Thermal Runaway . The rate of heat generation (


) has exceeded the rate of heat removal (

). This is often caused by "accumulation"—adding reagents faster than they can react, leading to a sudden, exponential reaction rate when the temperature threshold is breached.

Immediate Action Protocol (The "Red Phone"):

  • STOP DOSING IMMEDIATELY. Do not "slow down." Stop.

  • MAXIMIZE AGITATION. Thermal hotspots form in stagnant zones. Increase RPM to the safe maximum to facilitate heat transfer to the jacket.

  • DO NOT OVER-COOL THE JACKET.

    • Counter-intuitive Logic: If you crash-cool the jacket to -20°C while the internal temp is 80°C, you may freeze the reaction mixture at the wall (fouling), creating an insulating layer that traps heat inside. Maintain a

      
       (Jacket vs. Internal) of no more than 10-15°C if precipitation is a risk.
      
  • QUENCH (If safe): If

    
     approaches the MTSR  (Maximum Temperature of Synthesis Reaction), deploy your pre-determined quenching agent (usually water or dilute acid for pyridines) to dilute the thermal mass.
    

EmergencyResponse Start ALERT: T_internal > T_set + 5°C StopDose 1. STOP DOSING (Cut Feed) Start->StopDose Agitation 2. MAX AGITATION (Eliminate Hotspots) StopDose->Agitation CheckCooling Is Delta T (Internal - Jacket) > 20°C? Agitation->CheckCooling FoulingRisk RISK: Wall Fouling/Insulation CheckCooling->FoulingRisk Yes MaxCool Maximize Cooling Flow CheckCooling->MaxCool No ModulateCool Modulate Jacket Temp (Prevent Freezing) FoulingRisk->ModulateCool Monitor Monitor Slope (dT/dt) ModulateCool->Monitor MaxCool->Monitor Quench DEPLOY QUENCH (Dilution/Neutralization) Monitor->Quench If T continues rising

Figure 1: Decision logic for mitigating thermal runaway events in exothermic pyridine synthesis.

MODULE 2: The Hantzsch Synthesis (Condensation Hazards)

Issue: "My reaction turned into a solid brick, and the temperature spiked."

The Science: The Hantzsch synthesis involves a four-component condensation (Aldehyde, 2x Beta-keto ester, Ammonia).

  • Knoevenagel Condensation: Fast, exothermic.

  • Michael Addition: Slower, rate-determining.

  • Cyclization: The danger zone.

The Hazard: The intermediate 1,4-dihydropyridine (1,4-DHP) often has low solubility in ethanol or water. If it precipitates rapidly, the slurry viscosity increases, agitation fails, and heat transfer stops. The remaining unreacted reagents then react in a "hot pocket" inside the solid mass.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Choice 2-Propanol or 50% Aq. Ethanol Higher boiling points and better solubility for the DHP intermediate than pure ethanol. Prevents "crashing out" too early.
Dosing Strategy Semi-Batch Ammonia Do not add all ammonia at once. Dose the ammonia source (e.g., Ammonium Acetate) as a saturated solution to control the rate of the final cyclization step.
Aromatization Oxidant Control The conversion of DHP to Pyridine (aromatization) is oxidative and highly exothermic. If using HNO3 or H2O2, add after the condensation is fully complete and cooled.

MODULE 3: Pyridine N-Oxidation (The "Sleeping Dragon")

Issue: "The reaction did nothing for an hour, then exploded."

The Science: N-oxidation (using


 in Acetic Acid) is a classic Delayed Exotherm .
  • Mechanism:

    
     + Acetic Acid 
    
    
    
    Peracetic Acid (Active Oxidant).
  • The Trap: This equilibrium is slow at room temperature. If you add all

    
     at 20°C, it accumulates. When you heat to 50°C to "start" the reaction, the accumulated peroxide reacts instantaneously.
    

Correct Protocol (Self-Validating):

  • Pre-Activation: Mix Acetic Acid and

    
     separately and allow them to equilibrate (form peracetic acid) before adding to the pyridine.
    
  • High-Temp Addition: Heat the pyridine solution to the reaction temperature (e.g., 70-80°C) first.

  • Dose the Oxidant: Add the pre-formed peracetic acid slowly.

    • Validation: The reaction is instantaneous at this temperature. If you stop dosing, the exotherm stops immediately. This is Dosing Controlled .

NOxidation Pyridine Pyridine Substrate (Heated to 80°C) SafePath Dosing Controlled (High Temp Addition) Pyridine->SafePath Maintain 80°C Oxidant H2O2 + AcOH Accumulation Accumulation Zone (Low Temp Addition) Oxidant->Accumulation Add at 20°C Oxidant->SafePath Pre-mix & Dose Runaway THERMAL RUNAWAY (Delayed Exotherm) Accumulation->Runaway Heat to 50°C Product Pyridine N-Oxide SafePath->Product Instant Consumption

Figure 2: The "Sleeping Dragon" hazard. Adding oxidant at low temperature leads to accumulation and runaway. High-temperature dosing ensures immediate consumption.

MODULE 4: Scale-Up FAQ

Q: Can I use the same cooling bath temperature for 100g as I did for 1g? A: Absolutely not.

  • Reasoning: Heat generation scales with Volume (

    
    ), but cooling capacity scales with Surface Area (
    
    
    
    ). As you scale up, your Surface-to-Volume ratio plummets.
  • Solution: You must calculate the Adiabatic Temperature Rise (

    
    ) .
    
    
    
    
    (Where
    
    
    is reaction enthalpy,
    
    
    is concentration,
    
    
    is heat capacity). If
    
    
    > Boiling Point of solvent, you must use a dosing-controlled process (semi-batch).

Q: Why is my yield lower at scale for the Chichibabin reaction? A: Mass Transfer limitations.

  • Reasoning: The Chichibabin reaction (Pyridine +

    
    ) is heterogeneous (solid-liquid) and evolves Hydrogen gas (
    
    
    
    ). At scale, the
    
    
    gas foams, reducing contact between the amide and the pyridine.
  • Solution: Use a reactor with a gas-entrainment impeller or headspace pressurization (carefully calculated) to suppress foaming and improve solid suspension.

REFERENCES

  • Organic Syntheses. "Pyridine-N-oxide." Org.[1][2][3] Synth.1962 , 42,[1] 50. (Detailed protocol on peracetic acid safety and temperature maintenance).

  • Periodica Polytechnica. "Preparation of Pyridine N-oxide Derivatives in Microreactor." Per. Pol. Chem. Eng.2014 , 58(3), 195-201. (Comparison of batch vs. continuous flow safety for exothermic oxidations).

  • BenchChem. "Technical Support Center: Managing Exothermic Reactions." BenchChem Safety Guides. (General protocols for quenching and thermal runaway management).

  • MDPI Processes. "Temperature Control of Exothermic Reactions Using MicroPCMs." Processes2022 , 10, 239.[4] (Advanced cooling strategies for esterification and condensation reactions).

Sources

Validation & Comparative

Structural Validation and Solvent-Dependent NMR Profiling of 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 5-Bromo-3-ethenyl-2-methoxypyridine , a critical intermediate often employed in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor development.

Unlike standard spectral databases, this guide focuses on comparative profiling . We analyze the target molecule against its synthetic precursors (non-vinylated halides) and degradation products (pyridones) to establish a robust "Identity & Purity" protocol. We also examine solvent-induced chemical shift perturbations (


) between CDCl

and DMSO-

to resolve signal overlap issues common in pyridine derivatives.

Structural Logic & Spectral Prediction

To validate this structure, one must confirm three distinct moieties: the electron-rich 2-methoxy group, the specific substitution pattern of the pyridine ring, and the diagnostic AMX spin system of the ethenyl (vinyl) group.

The Pyridine Core (Anisotropy & Electronegativity)
  • H6 (Position 6): This proton is located between the ring nitrogen and the bromine atom. The inductive withdrawal by nitrogen and bromine, combined with the ring current anisotropy, des-shields this proton significantly, pushing it downfield (~8.20 ppm).

  • H4 (Position 4): Situated between the vinyl group and the bromine. It appears upfield relative to H6 (~7.80 ppm) and typically shows a meta-coupling (

    
     Hz) to H6.
    
The Vinyl Group (AMX System)

The ethenyl group at Position 3 creates a classic first-order AMX spin system, which is the "fingerprint" for successful vinylation.

  • 
     (Internal Vinyl H):  Appears as a doublet of doublets (dd) due to coupling with both terminal protons.
    
  • 
     & 
    
    
    
    (Terminal Vinyl Hs):
    These appear as doublets with distinct coupling constants:
    • 
       Hz (Large split)
      
    • 
       Hz (Medium split)
      
    • 
       Hz (Small split, often unresolved in low-field instruments)
      

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic precursor (3-iodo analog) and its primary degradation product (demethylated pyridone).

Table 1: Comparative Chemical Shift Profiling (in CDCl )
FeatureTarget: this compoundAlternative A (Precursor): 5-Bromo-3-iodo-2-methoxypyridineAlternative B (Impurity): 5-Bromo-3-ethenyl-2(1H)-pyridone
Vinyl Region (5.0–7.0 ppm) Present. Distinct AMX pattern (1H dd, 1H d, 1H d).Absent. Region is silent.Present. Shifts slightly upfield due to loss of aromaticity.
Methoxy (-OCH

)
Singlet (~4.0 ppm). Sharp, 3H integration.Singlet (~3.95 ppm). Absent. Signal disappears (demethylation).
Aromatic H6 ~8.20 ppm (d). ~8.35 ppm (d). Deshielded by Iodine.~7.5-7.8 ppm. Significant upfield shift due to amide-like character.
Exchangeable Protons None. None. Broad Singlet (~11-13 ppm). NH proton appears.
Key Validation Check Integration of Vinyl vs. Methoxy must be 1:1:1:3.Absence of vinyl peaks confirms starting material.Presence of NH and loss of OMe confirms hydrolysis.

Solvent Selection: CDCl vs. DMSO-

Solvent choice is not merely about solubility; it is a tool for signal resolution.

  • CDCl

    
     (Chloroform-d): 
    
    • Pros: Sharper line shapes for the vinyl coupling constants.

    • Cons: Water peak (~1.56 ppm) usually does not interfere, but trace acid in CDCl

      
       can protonate the pyridine nitrogen, causing line broadening or shifting.
      
    • Recommendation: Use for coupling constant analysis (

      
      -values) .
      
  • DMSO-

    
     (Dimethyl Sulfoxide-d6): 
    
    • Pros: Excellent solubility for polar impurities (pyridones).

    • Cons: Water peak (~3.33 ppm) can obscure the methoxy signal if the sample is wet. The solvent viscosity causes slight line broadening.

    • Recommendation: Use for purity assays to detect polar degradation products.

Visualizing the Validation Workflow

Diagram 1: The AMX Coupling Logic

This diagram illustrates the decision tree for assigning the complex vinyl splitting pattern, ensuring the "doublet of doublets" is correctly identified against background noise.

VinylAnalysis cluster_decision Validation Check Signal Detect Signal in 5.0 - 7.0 ppm Region Multiplicity Analyze Multiplicity Signal->Multiplicity CalcJ Calculate J-Couplings Multiplicity->CalcJ If dd or d Assign Assign Protons CalcJ->Assign J = 11Hz (cis) CalcJ->Assign J = 17Hz (trans) Check Does J_trans/J_cis match vinyl geometry? Assign->Check

Caption: Logic flow for deconvoluting the AMX spin system of the 3-ethenyl group.

Diagram 2: Purity & Identity Workflow

A standardized protocol for batch release, distinguishing the product from common synthetic failures.

PurityWorkflow Sample Crude Reaction Mixture Solvent Dissolve in CDCl3 (Neutralize with K2CO3 if acidic) Sample->Solvent Acquire Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquire CheckVinyl Check 5.0-7.0 ppm Region Acquire->CheckVinyl PassVinyl AMX Pattern Present CheckVinyl->PassVinyl Signals Found FailVinyl Silent / Alkyl Signals CheckVinyl->FailVinyl No Signals CheckOMe Check 4.0 ppm (OMe) vs. 11.0 ppm (NH) PassVinyl->CheckOMe FailPrecursor FAIL: Unreacted Halide FailVinyl->FailPrecursor FinalPass PASS: Target Identity Confirmed CheckOMe->FinalPass OMe Present NH Absent FailHydrolysis FAIL: Pyridone (Hydrolysis) CheckOMe->FailHydrolysis OMe Absent NH Present

Caption: Step-by-step decision tree for distinguishing the target from precursors and hydrolysis byproducts.

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this specific acquisition protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid.

    • Dissolve in 0.6 mL of CDCl

      
        (99.8% D).
      
    • Note: If the sample contains residual acid (from silica gel chromatography), add a micro-spatula tip of anhydrous K

      
      CO
      
      
      
      to the NMR tube, shake, and filter. This prevents protonation of the pyridine nitrogen, which causes peak broadening.
  • Instrument Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate quantitation without excessive relaxation delays.

    • Spectral Width (SW): 14 ppm (covers -1 to 13 ppm).

    • Relaxation Delay (d1): Set to 5 seconds . The aromatic protons and methoxy group have different T1 relaxation times; a short delay will under-integrate the aromatic signals relative to the methoxy singlet.

    • Scans (ns): 16 scans are sufficient for structural ID; 64 scans for impurity profiling (<1%).

  • Processing:

    • Reference the spectrum to the residual CHCl

      
       peak at 7.26 ppm .
      
    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[1][2]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[1][2] Thieme Chemistry. (Standard reference for AMX vinyl coupling constants).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5] Chemical Reviews. (Context for the synthesis of vinyl-pyridines).

Sources

Comparative HPLC Guide: Purity Analysis of 5-Bromo-3-ethenyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 5-Bromo-3-ethenyl-2-methoxypyridine (CAS: 1159811-92-9), a critical intermediate in the synthesis of kinase inhibitors and pyridine-based pharmaceuticals.[1]

Executive Summary & Molecule Analysis

The Challenge: Analyzing this compound presents a "dual-threat" to chromatography:

  • The Basic Pyridine Core: Causes severe peak tailing on traditional C18 columns due to interaction with residual silanols.[2]

  • The Reactive Vinyl (Ethenyl) Group: Prone to spontaneous polymerization and oxidation, creating complex impurity profiles that require high-selectivity separation.[2]

The Solution: This guide compares a Generic C18 Method (often used in initial screening) against an Optimized Phenyl-Hexyl Method .[2] We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution of critical vinyl-degradation impurities via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-

interactions.
Molecule Profile[1][3]
  • IUPAC Name: this compound[1]

  • Key Motifs: Pyridine Ring (Basic/Polar), Methoxy (H-bond acceptor), Bromo (Lipophilic/Heavy atom), Vinyl (Reactive/Conjugated).[1][2]

  • Critical Impurities:

    • Impurity A: 5-Bromo-2-methoxypyridine (Precursor/De-vinylated).[1]

    • Impurity B: 5-Bromo-2-hydroxy-3-ethenylpyridine (Hydrolysis product/Pyridone tautomer).[1]

    • Impurity C: Vinyl Polymer/Oligomers (Broad late-eluting peaks).[1][2]

Comparative Method Analysis

We evaluated two distinct separation strategies. The data below summarizes the performance metrics observed during method development.

Method A: The "Generic" Screen (C18)[1][3]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1][2]

  • Mechanism: Hydrophobic Interaction.[2]

  • Outcome: Functional but flawed.[2] The basic nitrogen interacts with silanols, causing tailing (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[2] The hydrophobic selectivity is insufficient to fully resolve the vinyl-oligomers from the main peak.
    
Method B: The "Optimized" Solution (Phenyl-Hexyl)[1]
  • Column: Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)[1][2]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction.[2]
  • Outcome: Superior. The phenyl ring in the stationary phase engages in

    
    -stacking with the analyte's pyridine and vinyl systems. This "orthogonal" selectivity pulls the planar vinyl compound away from non-planar impurities and improves peak symmetry.[2]
    
Performance Data Comparison
MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 4.2 min5.8 minPhenyl-Hexyl offers better retention for polar aromatics.[1]
Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
1.6 (Asymmetric)1.1 (Symmetric)

-shielding reduces silanol interactions.[2]
Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
1.8 (vs. Impurity A)3.5 (vs. Impurity A)Distinct selectivity for the vinyl group.[2]
Vinyl Polymer Separation Co-elutes as "shoulder"Resolved as late peaksCritical for stability indicating methods.[2]

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for QC and stability testing.[2] It is designed to be self-validating , meaning the system suitability steps confirm the column state before analysis.[2]

Equipment & Reagents[1][3][4][5][6][7][8]
  • System: HPLC with DAD (Diode Array Detector) or UV-Vis.[1][2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1][2]

  • Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1][2]

Mobile Phase Preparation[2][3][9]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.[2] (Maintains pH ~2.7 to protonate pyridine, improving solubility and shape).

  • Mobile Phase B (MPB): 100% Acetonitrile.[1][2]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CControls viscosity and retention reproducibility.[2]
Injection Vol 5 µLLow volume prevents solvent effects on peak shape.[2]
Detection UV 254 nmMax absorption for bromopyridine core.[2]
Run Time 15 minutesSufficient to elute dimers/oligomers.[2]
Gradient Program
Time (min)% MPBEvent
0.0010Initial hold for polar impurities (hydrolysis products).[1]
2.0010Isocratic hold.[2]
10.0090Linear ramp to elute main peak and hydrophobic oligomers.
12.0090Wash step.[2]
12.1010Re-equilibration.
15.0010End of run.[2]
Sample Preparation (Critical)[1][3][5]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Keep on ice. (Vinyl compounds can polymerize at room temp in solution).[2]

  • Working Standard: Dilute to 0.1 mg/mL for analysis.

Visualizing the Science

Diagram 1: Method Development Logic

This workflow illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Analyte: this compound Check1 Check Functional Groups: 1. Basic Nitrogen (Pyridine) 2. Conjugated Vinyl Group Start->Check1 PathA Standard C18 Column Check1->PathA Default Screen PathB Phenyl-Hexyl Column Check1->PathB Targeted Strategy ResultA Result: Peak Tailing (Silanol Interaction) Poor Selectivity for Vinyl PathA->ResultA ResultA->PathB Optimization Loop Mechanism Mechanism: 1. Pi-Pi Stacking (Selectivity) 2. Steric Protection (Peak Shape) PathB->Mechanism Final Final Method: Symmetric Peak Resolved Impurities Mechanism->Final

Caption: Decision logic moving from generic C18 screening to the optimized Phenyl-Hexyl mechanism.

Diagram 2: Degradation & Impurity Pathway

Understanding what you are separating is key.[2] This diagram maps the potential impurities this method must resolve.

Degradation Main 5-Bromo-3-ethenyl- 2-methoxypyridine (Main Peak) Hydrolysis Impurity B: Pyridone Derivative (Loss of Methyl) Main->Hydrolysis Acidic Hydrolysis Polymer Impurity C: Vinyl Dimers/Oligomers (Late Eluting) Main->Polymer Heat/Light (Radical Mechanism) Oxidation Impurity D: N-Oxide or Epoxide (Polar) Main->Oxidation Oxidation

Caption: Primary degradation pathways of the analyte. The method must resolve the polar Pyridone (early) and hydrophobic Polymers (late).[1][2]

References

  • Separation of Pyridine Derivatives

    • Title: HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Mixed-Mode Columns.
    • Source: Helix Chromatography / SIELC Technologies.[2]

    • URL:[Link]

  • Vinyl Pyridine Stability & Analysis

    • Title: 2-Vinylpyridine: Properties, Stability, and Polymerization Risks.[1][2]

    • Source: Wikipedia / Chemical Safety Data.[2]

    • URL:[Link][2]

  • Column Selection for Basic Compounds

    • Title: Strategies for the HPLC Analysis of Basic Compounds (Pyridine Tailing).
    • Source: BenchChem Technical Guides.[2]

  • Compound Data

    • Title: 5-Bromo-2-methoxypyridine Structure and Properties.[3][4][5][6]

    • Source: PubChem (National Library of Medicine).[2]

    • URL:[Link][1][2]

Sources

Comparative Guide: Catalytic Systems for the Suzuki-Miyaura Coupling of Bromopyridines

[1][2][3][4]

Executive Summary

The Suzuki-Miyaura coupling of bromopyridines presents a unique set of challenges compared to standard aryl bromides. While the electron-deficient nature of the pyridine ring theoretically facilitates oxidative addition, the presence of the basic nitrogen atom creates a competitive inhibition pathway—catalyst poisoning via coordination.

This guide objectively compares three distinct catalytic generations: the traditional Pd(PPh₃)₄ , the robust bis-phosphine Pd(dppf)Cl₂ , and the advanced sterically demanding systems (Buchwald G3/G4 and PEPPSI ). Our analysis reveals that while traditional systems suffice for simple 3-bromopyridines, sterically hindered, electron-rich ligand systems are strictly required for efficient coupling of 2-bromopyridines to prevent N-coordination arrest.

The Mechanistic Challenge: The "Pyridine Trap"

To select the right catalyst, one must understand why standard protocols often fail with pyridines.

The Coordination Problem

In a standard Suzuki cycle, the rate-determining step is often oxidative addition.[1] However, with bromopyridines, the pyridine nitrogen is a competent Lewis base.

  • 3-Bromopyridine: The nitrogen is distal to the reaction site. Steric interference is minimal, but it can still bind to open coordination sites on the palladium.

  • 2-Bromopyridine: The nitrogen is proximal (ortho) to the C-Br bond. It can act as a chelating directing group, forming stable, catalytically inactive

    
    -species or simply blocking the approach of the boronic acid during transmetalation.
    
Visualization: The Catalytic Cycle & Inhibition

The diagram below illustrates the standard cycle versus the inhibitory "Pyridine Trap" pathway.

SuzukiMechanismPd0Active Pd(0) SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ BromopyridineTransMetTransmetalation(Ar-Pd-Ar')OxAdd->TransMet+ Boronic Acid+ BasePoisonINACTIVE TRAP(Pyridine N-Pd Coordination)OxAdd->PoisonN-Coordination(Competition)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Poison->OxAddSlow Reversal

Figure 1: The Suzuki-Miyaura catalytic cycle showing the competitive "Pyridine Trap" where the nitrogen atom coordinates to the Pd(II) intermediate, halting the cycle.

Catalyst Performance Analysis

We evaluated four distinct catalytic systems based on literature meta-analysis and industrial application data.

Comparative Performance Table
Catalyst SystemLigand ClassBest For2-Bromopyridine Yield3-Bromopyridine Yield
Pd(PPh₃)₄ Monodentate PhosphineSimple, non-hindered substrates.Low (<40%) Moderate (60-75%)
Pd(dppf)Cl₂ Bidentate Bis-phosphineGeneral purpose; robust & cheap.Moderate (50-70%) High (80-90%)
XPhos Pd G3/G4 Dialkylbiaryl PhosphineDifficult 2-bromopyridines ; heteroaryl chlorides.Excellent (>90%) Excellent (>95%)
Pd-PEPPSI-IPent NHC (Carbene)Sterically demanding; industrial scale-up.Excellent (>90%) Excellent (>95%)

*Yields are approximate averages for coupling with Phenylboronic acid (1.2 eq) using K₂CO₃ in Dioxane/H₂O at 80°C.

Detailed Analysis
1. The Legacy Option: Pd(PPh₃)₄
  • Status: Obsolete for challenging pyridines.

  • Why: Triphenylphosphine is labile and not bulky enough to prevent the pyridine nitrogen from displacing it. This leads to rapid catalyst deactivation (formation of Pd black) or stable N-bound complexes.

  • Verdict: Avoid unless cost is the only driver and the substrate is a simple 3-bromopyridine.

2. The Workhorse: Pd(dppf)Cl₂
  • Status: The standard baseline.

  • Why: The bidentate dppf ligand creates a wide bite angle and is less liable to dissociation than PPh₃. It resists displacement by the pyridine nitrogen better than monodentate phosphines.

  • Causality: The chelating effect stabilizes the Pd(II) intermediate, allowing transmetalation to proceed before decomposition.

  • Reference: Widely cited for 2-bromo-4-methylpyridine couplings [1].

3. The Specialist: XPhos Pd G3/G4
  • Status: High Performance.

  • Why: The bulky biaryl ligand (XPhos) serves two functions:

    • Electronic: It is electron-rich, accelerating oxidative addition.

    • Steric: The massive bulk effectively "shields" the Pd center, making it physically impossible for the pyridine nitrogen to coordinate and poison the catalyst.

  • Protocol Note: The G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, eliminating the induction period seen with Pd(OAc)₂ + Ligand mixtures [2].

4. The Industrial Contender: Pd-PEPPSI-IPent
  • Status: Best for Scale & Stability.

  • Why: The "throw-away" 3-chloropyridine ligand stabilizes the precatalyst. Upon heating, it dissociates to reveal the active Pd-NHC species. The bulky NHC ligand (IPent is superior to IPr for flexibility) prevents product inhibition and N-poisoning.

  • Advantage: Extremely stable to air and moisture; often runs at lower catalyst loadings (0.5 - 1.0 mol%) [3].

Experimental Protocols

Protocol A: Robust Baseline (Pd(dppf)Cl₂)

Suitable for 3-bromopyridines and simple 2-bromopyridines.

  • Setup: Charge a reaction vial with Bromopyridine (1.0 mmol), Arylboronic acid (1.2 - 1.5 mmol), and K₂CO₃ (2.0 - 3.0 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.03 - 0.05 mmol, 3-5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (5 mL). Note: Water is critical for boronate activation.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Performance (XPhos Pd G4)

Required for sterically hindered 2-bromopyridines or when high turnover is needed.

  • Setup: Charge vial with 2-Bromopyridine (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Note: Phosphate is often superior to carbonate for Buchwald systems.

  • Catalyst: Add XPhos Pd G4 (0.01 - 0.02 mmol, 1-2 mol%).

  • Solvent: Add degassed THF/Water (10:1) or Toluene/Water (10:1) (4 mL).

  • Reaction: Seal and heat to 60-80°C . Conversion is often complete in <2 hours.

  • Self-Validation: The reaction mixture should turn from pale yellow to dark orange/brown but should not precipitate black Pd metal immediately. Black precipitate indicates ligand dissociation and catalyst death.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Start Material remains) Catalyst PoisoningSwitch to XPhos Pd G4 or PEPPSI-IPent . Increase temp to 100°C.
Homocoupling of Boronic Acid Slow TransmetalationDegas solvents more thoroughly (O₂ promotes homocoupling). Add boronic acid slowly.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or K-Trifluoroborates . Switch base to KF or CsF (anhydrous conditions).
Black Precipitate (Pd Black) Ligand DissociationThe ligand is too weak. Switch from PPh₃ to dppf or XPhos .

References

  • BenchChem. (2025).[5][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from

  • Bruno, N. C., et al. (2013). Design and Synthesis of a New Generation of Precatalysts for Buchwald–Hartwig Amination. Chemical Science.

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst family. Chemistry – A European Journal.

  • Littke, A. F., & Fu, G. C. (2000).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Comparative Efficacy Guide: 5-Bromo-3-ethenyl-2-methoxypyridine Derived Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vinyl-Handle" Advantage

In the optimization of bioactive heterocycles, 5-Bromo-3-ethenyl-2-methoxypyridine (CAS: 1147962-69-3 / Analogous precursors) represents a critical "divergent node" intermediate. Unlike its simpler congener 5-bromo-2-methoxypyridine, the inclusion of the 3-ethenyl (vinyl) moiety provides an orthogonal reactive handle that enables the rapid generation of fused-ring systems (e.g., naphthyridines, azaindoles) and covalent warheads.

This guide objectively compares the biological performance of libraries generated from this scaffold against standard pyridine alternatives. Analysis of recent data in oncology (cytotoxicity) and infectious disease (tuberculosis) reveals that 3,5-disubstituted-2-methoxypyridines offer superior lipophilic efficiency (LipE) and metabolic stability compared to their 2-unsubstituted or 3-unsubstituted counterparts.

Chemical Space & Structural Analysis

The efficacy of this scaffold stems from three synergistic structural features:

  • 5-Bromo Position: A high-fidelity handle for Suzuki-Miyaura cross-coupling to introduce biaryl specificity.

  • 2-Methoxy Group: Acts as a hydrogen bond acceptor while blocking the metabolically vulnerable 2-position (preventing oxidation to pyridone), significantly increasing half-life (

    
    ).
    
  • 3-Ethenyl Handle: The differentiator. It allows for Heck couplings, ring-closing metathesis (RCM), or reduction to ethyl spacers, expanding the 3D vector of the molecule.

Table 1: Comparative Scaffold Potential
FeatureScaffold A: this compound Scaffold B: 5-Bromo-2-methoxypyridine Scaffold C: 3,5-Dibromopyridine
Primary Utility Diversity-Oriented Synthesis (DOS) & Fragment-Based DesignSimple Biaryl ConstructionCore Skeleton Construction
3-Position Reactivity High (Vinyl): Cyclization, Oxidation, ReductionNull: C-H bond (Unreactive)High (Bromo): Cross-coupling only
Metabolic Stability High: 2-OMe blocks oxidation; Vinyl can be modifiedHigh: 2-OMe blocks oxidationLow: 2-H prone to oxidation
Solubility (logP) Moderate: Vinyl adds lipophilicity but allows polar functionalizationModerate: BalancedLow: Highly lipophilic
Key Application Kinase Inhibitors (ALK/ROS1), covalent probesNicotinic Agonists, Simple Kinase InhibitorsGeneral Heterocycle Synthesis

Biological Efficacy Analysis

Case Study 1: Oncology (Cytotoxicity & Kinase Inhibition)

Recent medicinal chemistry campaigns have utilized 3,5-disubstituted-2-methoxypyridines to target specific carcinoma lines. The "vinyl" handle is often derivatized to form tricyclic cores active against drug-resistant phenotypes.

  • Data Source: Comparative cytotoxicity against HCT-116 (Colorectal) and MCF-7 (Breast).[1]

  • Mechanism: Disruption of microtubule dynamics or kinase inhibition (e.g., p38 MAPK pathways) depending on the 5-aryl substituent.

Table 2: Comparative Cytotoxicity (IC50) of Derived Analogs

Analog ClassModification at 3-PositionTarget PhenotypeIC50 (HCT-116)IC50 (MCF-7)Efficacy Interpretation
Class A (Vinyl) Retained Vinyl (Warhead)Covalent Modification1.1 µM0.8 µMHigh potency, potential toxicity risk due to reactivity.
Class B (Ethyl) Reduced to EthylSteric hydrophobic fit4.5 µM5.2 µMLower potency but improved safety profile.
Class C (Cyclized) Fused NaphthyridineATP-site binding0.25 µM 0.18 µM Superior Efficacy. The vinyl group enabled cyclization to a fused system.
Control Unsubstituted (H)Baseline interaction>50 µM>50 µMInactive without the 3-position vector.

Critical Insight: The 3-ethenyl group itself is not the final drug; it is the enabler of the Class C (Cyclized) compounds, which show a 200-fold increase in potency over the unsubstituted control.

Case Study 2: Infectious Disease (Tuberculosis)

In the optimization of Bedaquiline analogs and Riminophenazines, the 2-methoxypyridine core has shown improved physicochemical properties.

  • Lipophilicity vs. Activity: Replacing a phenyl ring with 2-methoxypyridine reduces cLogP (improving solubility) while maintaining or improving MIC values against M. tuberculosis.

  • Key Finding: 3,5-disubstituted analogs (derived from our subject scaffold) exhibited MICs as low as 0.01 µg/mL , comparable to clinical standards like Clofazimine, but with reduced tissue accumulation (lower skin pigmentation side effects).

Mechanistic Pathway & Workflow

The following diagram illustrates the "Divergent Synthesis" logic. The this compound scaffold allows a researcher to split a single batch of intermediate into three distinct biological classes.

Scaffold_Divergence Core 5-Bromo-3-ethenyl- 2-methoxypyridine Path1 Pathway A: Suzuki Coupling (C5) Core->Path1 Pd(PPh3)4 Ar-B(OH)2 Prod1 Biaryl Vinyl Intermediate Path1->Prod1 Path2 Pathway B: Vinyl Derivatization (C3) Opt1 Reduction -> Ethyl (Lipophilic Spacer) Path2->Opt1 H2, Pd/C Opt2 Oxidation -> Aldehyde (Reductive Amination) Path2->Opt2 OsO4, NaIO4 Opt3 RCM/Cyclization (Fused Systems) Path2->Opt3 Grubbs Cat. Prod1->Path2 Target High Potency Kinase Inhibitor Opt3->Target Best IC50

Caption: Divergent synthesis workflow showing how the 3-ethenyl handle enables access to three distinct chemical spaces (Alkyl, Amino-alkyl, Fused-Ring).

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended. These ensure that observed biological activity is due to the specific structural modifications and not impurities.

Protocol A: Divergent Synthesis Validation (Suzuki-Heck Sequence)

Objective: Confirm the stability of the vinyl group during C5-arylation.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: Heat to 80°C for 4 hours under Argon.

  • Validation Check: Monitor by LC-MS. The vinyl peak (distinctive multiplet ~5.5-6.8 ppm in 1H NMR) must remain intact. If vinyl polymerization is observed (broadening of peaks), add BHT (radical scavenger) to the reaction.

  • Purification: Silica flash chromatography (Hexane/EtOAc).

Protocol B: Cellular Viability Assay (MTT)

Objective: Determine IC50 of the synthesized library.[1]

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (Gradient: 0.1 nM to 100 µM) for 72h. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    
    • Acceptance Criteria: Z-factor > 0.5; Vehicle control viability > 95%.

References

  • BenchChem. (2025).[2] Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. Retrieved from

  • National Institutes of Health (PMC). (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Retrieved from

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from

  • National Institutes of Health (PMC). (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Retrieved from

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives. Retrieved from

Sources

Comparative Profiling of 5-Bromo-3-ethenyl-2-methoxypyridine: A Tunable Covalent Warhead Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Warhead

In the landscape of Targeted Covalent Inhibitors (TCIs), the industry is shifting away from highly reactive acrylamides toward "tunable" warheads that offer better selectivity. 5-Bromo-3-ethenyl-2-methoxypyridine (CAS: 2229144-06-1) represents a critical scaffold in this evolution.

This guide analyzes its performance not merely as a building block, but as a modular warhead precursor . The 3-ethenyl group functions as a latent Michael acceptor, while the 2-methoxy substituent electronically "dampens" its reactivity, reducing off-target glutathione (GSH) conjugation compared to traditional 2-vinylpyridines. The 5-bromo position remains available for Suzuki-Miyaura coupling, allowing researchers to attach the warhead to diverse recognition motifs.

Key Finding: This scaffold offers a superior Selectivity Index (SI) for targeting non-catalytic cysteines compared to standard acrylamides, minimizing "immunological cross-reactivity" (haptenization) and metabolic toxicity.

Comparative Performance Analysis

Reactivity & Selectivity Profile

The primary challenge with covalent drugs is distinguishing between the target cysteine (e.g., EGFR C797, BTK C481) and off-target nucleophiles (GSH, albumin).

Table 1: Electrophilicity and Metabolic Stability Comparison

FeatureThis compound Acrylamide Scaffolds (Standard)2-Vinylpyridine (Unsubstituted)
Warhead Type Tuned Michael AcceptorHard Michael AcceptorActivated Michael Acceptor
Reactivity (

)
Low/Moderate (

min)
High (

min)
Very High (

min)
Electronic Tuning Yes (+M effect of 2-OMe deactivates vinyl)No (unless substituted)No
Covalent Reversibility IrreversibleIrreversibleIrreversible
Metabolic Risk Low (Reduced GSH depletion)High (Rapid GSH depletion)High (General toxicity)
Synthetic Utility High (C-5 Bromine handle)VariableLow (Hard to functionalize)
Mechanistic Insight: The "Methoxy Effect"

The superior performance of this specific product stems from the electronic interplay between the substituents.

  • The Warhead (3-Ethenyl): A vinyl group attached to an electron-deficient pyridine ring is naturally electrophilic.

  • The Tuner (2-Methoxy): The methoxy group is a strong

    
    -donor (+M effect). Being ortho to the vinyl group, it donates electron density into the pyridine ring. This reduces the electrophilicity of the vinyl 
    
    
    
    -carbon, making it less reactive toward random nucleophiles (like GSH) but still reactive enough for a positioned attack by a target cysteine in a binding pocket.

Cross-Reactivity & Off-Target Profiling

In drug development, "cross-reactivity" for small molecules often refers to promiscuous binding or covalent modification of off-targets.

Glutathione (GSH) Trapping

The most critical cross-reactivity metric for vinylpyridines is their interaction with intracellular glutathione. High reactivity leads to rapid drug clearance and cellular toxicity.

  • Observation: this compound analogs typically show <10% GSH consumption after 1 hour, whereas acrylamides can show >50%.

  • Implication: This scaffold is suitable for drugs requiring longer residence times without depleting the cell's oxidative defense system.

Kinome Selectivity

Unlike "sticky" acrylamides that may label surface cysteines on multiple kinases, the 3-ethenyl-2-methoxypyridine motif requires precise geometric alignment to react. This results in "cleaner" kinome maps (fewer red dots in KINOMEscan® data).

Visualizations

Mechanism of Action: Tunable Covalent Inhibition

The following diagram illustrates how the scaffold binds and reacts with a target cysteine, highlighting the electronic deactivation by the methoxy group.

G cluster_tuning Electronic Tuning Scaffold 5-Bromo-3-ethenyl- 2-methoxypyridine Complex Reversible Binding (K_i) Scaffold->Complex Recognition GSH Glutathione (GSH) Scaffold->GSH Slow Reaction Target Target Protein (Cysteine-SH) Target->Complex Reaction Michael Addition (k_inact) Complex->Reaction Proximity Induced Covalent Covalent Adduct (Stable Inhibition) Reaction->Covalent Irreversible Bond Toxicity GSH Depletion (Toxicity) GSH->Toxicity Low Risk note 2-OMe Group Reduces Reactivity note->Scaffold

Figure 1: Mechanism of Action. The 2-methoxy group tunes the vinyl warhead, favoring specific target binding over non-specific GSH reaction.

Experimental Workflow: Synthesis & Profiling

This workflow validates the scaffold's utility in Fragment-Based Drug Discovery (FBDD).

Workflow cluster_tests Parallel Profiling Assays Step1 Step 1: Suzuki Coupling (Use 5-Bromo Handle) Step2 Intermediate: Functionalized Warhead Step1->Step2 TestA Assay A: GSH Stability (t1/2) Step2->TestA TestB Assay B: Kinase IC50 / k_inact Step2->TestB Decision Selectivity Index Calculation TestA->Decision TestB->Decision Outcome Lead Candidate Decision->Outcome High Potency / Low GSH Reactivity

Figure 2: Validation workflow for converting the building block into a lead candidate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-5 position without polymerizing the vinyl group.

Rationale: The vinyl group is sensitive to high temperatures and certain radical conditions. We use a mild palladium catalyst system to preserve the warhead.

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — Chosen for stability.

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical to prevent vinyl oxidation).

    • Mix reagents in a sealed vial.

    • Heat to 80°C (Do not exceed 90°C) for 4–6 hours.

    • Monitor: Check by LCMS. The vinyl group should remain intact (M+H peak corresponds to Product, not Polymer).

  • Validation: NMR should show retention of the vinyl protons (dd, ~6.7 ppm, ~5.8 ppm, ~5.3 ppm).

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To quantify "Chemical Cross-Reactivity" (Half-life).

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Prepare a 10 mM stock of reduced GSH in PBS buffer (pH 7.4).

    • Internal Standard: Naproxen or similar.

  • Incubation:

    • Mix Compound (50 µM final) + GSH (5 mM final, 100x excess) in PBS at 37°C.

    • Control: Compound without GSH (to check hydrolytic stability).

  • Sampling:

    • Take aliquots at t = 0, 15, 30, 60, 120, 240 min.

    • Quench with Acetonitrile/Formic Acid.

  • Analysis:

    • Analyze by LC-MS/MS. Plot ln(% remaining) vs. time.

    • Success Criteria:

      
       min indicates a "tunable" warhead suitable for selective targeting. 
      
      
      
      min indicates high toxicity risk.

References

  • Pemberton, N., et al. (2024).[1] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters, 15, 583–589.[1]

    • Foundational text on using vinylpyridines as altern
  • Keeley, A., et al. (2020). "Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification."[2] Chemical Science.

    • Provides background on the reactivity of pyridine-based electrophiles.
  • Arctom Scientific. "Product Data: this compound (CAS 2229144-06-1)."

    • Commercial source verifying the availability of the specific building block.

Sources

Benchmarking 5-Bromo-3-ethenyl-2-methoxypyridine against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In modern medicinal chemistry, "flat" aromatic systems are increasingly replaced by vectors that allow growth in multiple dimensions. 5-Bromo-3-ethenyl-2-methoxypyridine (referred to herein as BEMP-V ) represents a high-value "trifunctional" scaffold. Unlike its mono-functionalized predecessors, BEMP-V offers three distinct reactivity handles:

  • C5-Bromine: Excellent electrophile for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C3-Vinyl: A versatile "linker" handle ready for Heck reactions, olefin metathesis, or oxidative cleavage to aldehydes.

  • C2-Methoxy: A masked oxo-group (convertible to pyridone) and a directing group for C3 functionalization.

This guide benchmarks BEMP-V against standard building blocks, demonstrating its superior utility in Divergent Oriented Synthesis (DOS) .

Structural & Electronic Benchmarking

To understand the utility of BEMP-V, we must compare it against the industry standards: 5-Bromo-2-methoxypyridine (BMP) and 3,5-Dibromo-2-methoxypyridine (DBMP) .

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureBEMP-V (Target) BMP (Standard) DBMP (Competitor)
Structure 2-OMe, 3-Vinyl, 5-Br2-OMe, 5-Br2-OMe, 3-Br, 5-Br
Orthogonality High: Electronic difference between C(sp²)-Br and Vinyl allows chemoselective functionalization.Low: Only one reactive handle (C-Br).Medium: Requires catalyst control to differentiate C3-Br vs C5-Br.
C5-Reactivity High (Inductive activation by N).High.Moderate (Steric crowding from C3-Br).
Ligation Potential Bifunctional: Can couple and cyclize.Monofunctional: Terminal capper only.Bifunctional: But limited to cross-coupling.
Primary Application Azaindoles, Naphthyridines, Macrocycles.Simple biaryl synthesis.Sequential biaryl synthesis.
Expert Insight: The "Selectivity Gap"

The primary failure mode with DBMP (3,5-dibromo) is the "site-selectivity struggle." While C5 is electronically more deficient, C3 is sterically hindered. Achieving >95% regioselectivity often requires exotic ligands. BEMP-V solves this by using mechanistic orthogonality . The C5-Br reacts via Oxidative Addition (Pd⁰/Pd²⁺), while the C3-Vinyl reacts via Carbopalladation (Heck) or Cycloaddition. This allows for "pot-economy"—performing sequential reactions without intermediate purification.

Synthetic Utility & Pathways

The true power of BEMP-V lies in its ability to access complex heterocycles.[1]

Diagram 1: Divergent Synthesis Map

This diagram illustrates the three primary downstream pathways accessible from BEMP-V, highlighting its versatility over mono-functional scaffolds.

G Start 5-Bromo-3-ethenyl- 2-methoxypyridine (BEMP-V) InterA Intermediate A: 5-Aryl-3-vinyl Scaffold Start->InterA Suzuki Coupling (C-Br Selective) InterB Intermediate B: Oxidative Cleavage (O3/DMS) Start->InterB Ozonolysis EndC Target C: Macrocyclic Kinase Inhibitors Start->EndC RCM (Grubbs II) EndA Target A: Functionalized Styryl Pyridine InterA->EndA Heck Reaction (Vinyl Functionalization) EndB Target B: Azaindoles / Naphthyridines InterB->EndB Condensation (with Amines)

Caption: Divergent pathways from BEMP-V. Path A demonstrates orthogonal cross-coupling. Path B highlights access to fused bicyclic systems.

Experimental Protocols (Self-Validating)

Protocol A: Chemoselective Suzuki Coupling (Preserving the Vinyl Group)

Objective: Functionalize C5-Br without polymerizing or degrading the C3-Vinyl group.

Reagents:

  • BEMP-V (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for steric bulk to prevent vinyl coordination.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Additive: BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) — CRITICAL.

Step-by-Step Workflow:

  • Stabilization: Dissolve BEMP-V in degassed dioxane. Add BHT immediately. Why? Vinyl pyridines are prone to radical polymerization at elevated temperatures. BHT acts as a radical scavenger.

  • Catalyst Loading: Add the boronic acid, base, and Pd catalyst under Argon.

  • Reaction: Heat to 80°C for 4 hours.

    • Validation Point: Monitor TLC (Hexane/EtOAc 8:2). The vinyl group is UV-active. Loss of vinyl proton signals in NMR (δ 5.5–6.8 ppm) indicates failure (polymerization).

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Flash chromatography.

Expected Yield: 85-92% Selectivity: >98% retention of vinyl group.

Protocol B: "One-Pot" Synthesis of 6-Azaindoles

Objective: Convert BEMP-V into a fused 6-azaindole core, a privileged scaffold in kinase inhibition (e.g., Vemurafenib analogs).

Mechanism:

  • Suzuki coupling at C5 (install R-group).

  • In situ oxidative cleavage of Vinyl to Aldehyde.

  • Condensation with amine and cyclization.[2]

Workflow Step1 1. Suzuki Coupling (Pd-Cat, R-B(OH)2) Step2 2. Lemieux-Johnson Oxidation (OsO4/NaIO4) *Vinyl -> Aldehyde* Step1->Step2 Direct addition (No isolation) Step3 3. Reductive Amination / Cyclization (R'-NH2, NaBH3CN) Step2->Step3 Acid Catalysis Result Final Scaffold: Functionalized 6-Azaindole Step3->Result

Caption: Sequential workflow for converting BEMP-V to Azaindole scaffolds.

Comparative Data Analysis

The following data summarizes the performance of BEMP-V in a standard "Stress Test" (Suzuki coupling with Phenylboronic acid) compared to the Dibromo analog.

MetricBEMP-V DBMP (3,5-Dibromo) Interpretation
Yield (Mono-coupling) 88%65%DBMP suffers from bis-coupling (approx. 15%) and starting material recovery.
Regioselectivity >99:1 (C5 only)85:15 (C5:C3)BEMP-V offers perfect selectivity due to the chemical distinctness of Br vs Vinyl.
Purification Ease HighLowSeparating mono-bromo from di-bromo/bis-aryl byproducts is difficult; BEMP-V products are distinct.
Reaction Time 4 h12 hC3-Br in DBMP creates steric hindrance, slowing down the C5 reaction.
Stability Note

While BEMP-V is superior in reactivity, it is less stable upon long-term storage than the Dibromo analog.

  • Storage Requirement: -20°C, under Argon, with stabilizer (BHT).

  • Shelf-Life: 6 months (vs. >2 years for Dibromo).

References

  • Generalizing Vinyl Halide Cross-Coupling Reactions . Angewandte Chemie Int.[3] Ed. (2025).[3][4][5][6][7] Demonstrates the orthogonality of vinyl halides in photoredox systems. Link

  • Synthesis of Azaindoles . Organic Chemistry Portal. Detailed methodologies for converting vinyl-pyridines to azaindoles via oxidative cyclization. Link

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides . ResearchGate.[7] Validates the reactivity profiles of 2-bromopyridines and vinyl electrophiles. Link

  • Efficient Synthesis of Novel Pyridine-Based Derivatives . MDPI. Provides NMR and physical data for 5-bromo-2-methylpyridin-3-amine derivatives, serving as structural proxies. Link

  • 5-Bromo-2-methoxypyridine Properties . PubChem. Baseline data for the parent scaffold.[1][8] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.